Product packaging for PS-1145(Cat. No.:CAS No. 431898-65-6)

PS-1145

Cat. No.: B1679806
CAS No.: 431898-65-6
M. Wt: 322.7 g/mol
InChI Key: JZRMBDHPALEPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PS-1145 is a member of the class of beta-carbolines that is 9H-beta-carboline substituted by chloro and (pyridin-3-ylcarbonyl)amino groups at positions 6 and 8, respectively. It is a IkappaB kinase beta (IKKbeta) inhibitor (IC50 = 88 nM). It has a role as an EC 2.7.11.10 (IkappaB kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of beta-carbolines, a pyridinecarboxamide, a secondary carboxamide and an organochlorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11ClN4O B1679806 PS-1145 CAS No. 431898-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRMBDHPALEPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433238
Record name PS-1145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431898-65-6
Record name N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431898-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PS-1145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-1145
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-1145
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PS-1145: A Technical Guide to its Mechanism of Action in the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory and anti-apoptotic genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex is activated. IKK then phosphorylates IκBα at serine residues 32 and 36, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting the IKK complex. Specifically, it acts as an IκB kinase β (IKKβ) inhibitor. By binding to IKKβ, this compound prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm. This blockade of IκBα phosphorylation is the central mechanism through which this compound inhibits NF-κB activation. The prevention of NF-κB nuclear translocation leads to the downregulation of NF-κB target genes, which include cytokines, chemokines, and anti-apoptotic proteins.

NF_kappaB_Pathway_and_PS_1145_MOA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation PS_1145 This compound PS_1145->IKK_complex Inhibition p_IkB_alpha p-IκBα IkB_alpha->p_IkB_alpha NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NFkB_complex IκBα-NF-κB (Inactive) IkB_NFkB_complex->IkB_alpha IkB_NFkB_complex->NF_kB Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IkB_alpha->NF_kB Release p_IkB_alpha->Ub_Proteasome IkB_alphaNF_kB IkB_alphaNF_kB IkB_alphaNF_kB->IkB_NFkB_complex DNA κB sites NF_kB_n->DNA Gene_Expression Gene Expression (Cytokines, etc.) DNA->Gene_Expression

Figure 1: this compound Mechanism of Action in the NF-κB Pathway.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueTarget/SystemReference
IC5088 nMIKKβ
IC50100 nMIKK complex
KiNot explicitly stated, but determined against the IKK complexIKK complex

Table 2: Cellular Effects of this compound

Cell LineEffectConcentrationTimeReference
Multiple Myeloma (MM) cellsInhibition of TNFα-induced NF-κB activationDose-dependentTime-dependent
MM.1S, U266, RPMI-8226Inhibition of cell proliferation~50 µM48 h
K562 and KCL (CML cells)Reduction of NF-κB binding activity by 92% and 87% respectivelyNot specifiedNot specified
K562r and KCLr (Imatinib-resistant CML cells)Inhibition of NF-κB activity by 93% and 82% respectivelyNot specifiedNot specified
K562s and KCls (CML cells)38% and 35% apoptosis, respectively20µM48 h
K562r and KClr (Imatinib-resistant CML cells)35% and 37% apoptosis, respectively20µM48 h
PC3 (Prostate Cancer)Significant decrease in IκBα phosphorylation10-20 µM12-24 h
DU145 (Prostate Cancer)Significant decrease in IκBα phosphorylation10 µM12-24 h
HONE1 and C666 (Nasopharyngeal Carcinoma)Down-regulation of phosphorylated p65 and IκBα32 µMNot specified

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentEffectReference
Male Wistar rats with DMBA-induced skin tumor50 mg/kg, i.v.Enhanced tumor cell apoptosis
Nude mice with Nasopharyngeal Carcinoma xenografts3 mg/kgSignificantly smaller tumor burdens
Adult male Wistar rats on a high-fat dietIntracerebroventricular injectionBlocked hypothalamic inflammation induced by IL-4

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

IKK Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the IKK complex.

Materials:

  • Partially purified IKK complex (e.g., from unstimulated HeLa S3 cells, pre-activated with MEKK1)

  • Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD)

  • ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled for ADP-Glo assays)

  • This compound dissolved in DMSO

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Phospho-[Ser32]-IκBα specific antibodies (for ELISA format)

  • ELISA plates, streptavidin-coated plates, or phosphocellulose paper

  • Scintillation counter or luminescence plate reader

Protocol (ELISA format):

  • Coat a 96-well plate with streptavidin and incubate with the biotinylated IκBα peptide.

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a separate plate, pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 µM) for 1 hour at 25°C.

  • Initiate the kinase reaction by adding the IKK/inhibitor mixture and ATP to the IκBα peptide-coated wells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding EDTA.

  • Wash the wells and add a primary antibody specific for phospho-Ser32-IκBα.

  • Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Incubate, wash, and add a colorimetric HRP substrate.

  • Measure the absorbance at the appropriate wavelength to quantify the extent of IκBα phosphorylation.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

IKK_Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Activated IKK Complex - Biotinylated IκBα Peptide - ATP Solution - this compound Dilutions Coat_Plate Coat 96-well plate with Streptavidin and IκBα peptide Prepare_Reagents->Coat_Plate Pre_incubation Pre-incubate IKK complex with this compound Coat_Plate->Pre_incubation Kinase_Reaction Add IKK/PS-1145 mix and ATP to peptide-coated wells. Incubate. Pre_incubation->Kinase_Reaction Stop_Reaction Stop reaction with EDTA Kinase_Reaction->Stop_Reaction Primary_Ab Add anti-phospho-IκBα primary antibody Stop_Reaction->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Substrate_Addition Add colorimetric substrate Secondary_Ab->Substrate_Addition Measure_Absorbance Measure absorbance Substrate_Addition->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for an IKK Kinase Assay (ELISA format).
Western Blot for Phospho-IκBα

This method is used to directly visualize the inhibition of IκBα phosphorylation in cell lysates.

Materials:

  • Cell lines (e.g., HeLa, MM.1S)

  • Cell culture medium and supplements

  • TNF-α or other NF-κB stimuli

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total IκBα as a loading control.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase expression)

  • Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • NF-κB stimulus (e.g., TNF-α)

  • Dual-luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector.

  • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10-20 ng/mL) for 6-24 hours.

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure the firefly luciferase activity in the cell lysates using a luminometer.

  • Measure the Renilla luciferase activity in the same samples.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB transcriptional activity by this compound.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MM.1S, U266, RPMI-8226)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with various concentrations of this compound Seed_Cells->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Measure_Absorbance Measure absorbance at 570 nm Add_Solubilization->Measure_Absorbance Calculate_Viability Calculate percentage of cell viability Measure_Absorbance->Calculate_Viability

Figure 3: Workflow for a Cell Viability (MTT) Assay.

Conclusion

This compound is a well-characterized inhibitor of the IKK complex, demonstrating potent activity in both biochemical and cell-based assays. Its mechanism of action, centered on the inhibition of IκBα phosphorylation, leads to the effective blockade of the canonical NF-κB signaling pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on NF-κB-targeted therapies. The consistent findings across various experimental systems underscore the potential of this compound as a valuable research tool and a lead compound for the development of therapeutics for diseases driven by aberrant NF-κB activation, such as certain cancers and inflammatory disorders.

PS-1145: A Technical Guide to its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2] Aberrant NF-κB activation is a hallmark of various malignancies and inflammatory diseases, making IKK a compelling therapeutic target. This document provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of the IKK/NF-κB Pathway

This compound exerts its primary effect by inhibiting the catalytic activity of the IKK complex.[1][3] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is a prerequisite for its ubiquitination and subsequent degradation by the 26S proteasome.[2] In the absence of IKK-mediated IκBα phosphorylation, IκBα remains bound to NF-κB (typically a heterodimer of p50 and p65/RelA subunits) in the cytoplasm, thereby sequestering it and preventing its translocation to the nucleus.[1] Consequently, the transcription of NF-κB target genes is suppressed.

PS1145_Mechanism cluster_stimuli Upstream Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activation IL1 IL-1 IL1->IKK Activation LPS LPS LPS->IKK Activation IkBa_p p-IκBα IKK->IkBa_p Phosphorylation PS1145 This compound PS1145->IKK Inhibition Proteasome 26S Proteasome IkBa_p->Proteasome Degradation NFkB_active Active NF-κB (p50/p65) IkBa_p->NFkB_active Release of NF-κB IkBa IκBα NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive Binding & Sequestration NFkB_IkBa IκBα-NF-κB Complex NFkB_IkBa->IkBa Release of IκBα DNA κB DNA Sites NFkB_active->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Figure 1: Mechanism of this compound Action on the NF-κB Pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

ParameterValueTarget/SystemReference
IC50 88 nMIκB kinase (IKK)[4][5]
IC50 100 nMIKK complex[1][3]
Effective Concentration 1.5 - 50 µMInhibition of proliferation in MM.1S, U266, and RPMI-8226 myeloma cells[3]
Effective Concentration 5 and 10 µMInhibition of RANKL-induced osteoclast differentiation in RAW 264.7 cells[3]
Effective Concentration 32 µMWestern blot analysis in NPC cell lines (HONE1, HK1, C666)[6]
In Vivo Dosage 50 mg/kg (i.v.)Enhanced tumor cell apoptosis in male Wistar rats with DMBA-induced skin tumors[5]
In Vivo Dosage 3 mg/kgSuppression of subcutaneous tumor formation in nude mice with NPC xenografts[1]

Downstream Signaling Targets and Cellular Consequences

By inhibiting the NF-κB pathway, this compound modulates the expression of a wide array of downstream target genes, leading to diverse cellular effects.

Regulation of Cell Survival and Apoptosis

A primary consequence of NF-κB inhibition by this compound is the induction of apoptosis in cancer cells. This is achieved through the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic factors.

  • Downregulated Anti-Apoptotic Genes:

    • Inhibitor of Apoptosis Proteins (IAPs): Expression of IAP-1 and IAP-2 is decreased, sensitizing cells to apoptotic stimuli.[7]

    • Bcl-2 Family: While not directly stated in the provided context, NF-κB is a known regulator of anti-apoptotic Bcl-2 family members.

  • Upregulated Pro-Apoptotic Genes:

    • p53: this compound treatment leads to the upregulation of the tumor suppressor p53.[2][5]

    • Caspases: Increased expression and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases (caspase-2, -8, and -9), are observed following this compound administration.[2][7]

PS1145_Apoptosis PS1145 This compound NFkB NF-κB Inhibition PS1145->NFkB IAPs IAP-1, IAP-2 (Downregulation) NFkB->IAPs p53 p53 (Upregulation) NFkB->p53 Caspases Caspases 2, 3, 7, 8, 9 (Upregulation & Activation) IAPs->Caspases p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: this compound-mediated induction of apoptosis.
Control of Cell Proliferation and Cell Cycle

This compound inhibits the proliferation of various cancer cell types by downregulating key cell cycle regulators.

  • Downregulated Cell Cycle Genes:

    • Cyclin D1 and D2: Reduced expression of these cyclins, which are critical for the G1/S phase transition, contributes to cell cycle arrest.[7]

Modulation of Inflammatory and Immune Responses

The anti-inflammatory properties of this compound are a direct result of its ability to suppress the expression of pro-inflammatory cytokines and chemokines.

  • Downregulated Cytokines and Chemokines:

    • Interleukin-6 (IL-6): this compound inhibits IL-6 secretion, a key cytokine in the tumor microenvironment that promotes cell survival and proliferation.[4][5][7]

    • Tumor Necrosis Factor-alpha (TNF-α): Although an upstream activator, this compound blocks TNF-α-induced NF-κB activation.[4][5]

    • Interleukin-1β (IL-1β): mRNA content of IL-1β is decreased with this compound treatment.[4]

    • Other Inflammatory Mediators: this compound reduces the expression of adhesion molecules (e.g., ICAM-1), and other cytokines and chemokines in airway smooth muscle cells.[4][8]

Inhibition of Angiogenesis and Invasion

This compound can impede tumor growth and metastasis by inhibiting angiogenesis and cell invasion.

  • Downregulated Pro-Angiogenic and Pro-Invasive Factors:

    • Vascular Endothelial Growth Factor (VEGF): Expression of this potent angiogenic factor is downregulated.[2][5]

    • Invasion: this compound has been shown to inhibit the invasive activity of prostate cancer cells.[7]

Effects on Other Signaling Pathways

While the primary target of this compound is the IKK/NF-κB pathway, there is evidence of its influence on other signaling cascades.

  • ERK and JNK Pathways: In RAW 264.7 cells, this compound inhibits RANKL-induced phosphorylation of ERK and JNK, in addition to IκBα.[3] This suggests potential cross-talk between the NF-κB and MAPK signaling pathways.

Experimental Protocols

IKK Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of an IκBα substrate by the IKK complex.

  • Preparation of IKK Complex: The IKK complex is partially purified from unstimulated HeLa S3 cells and pre-activated using the catalytic domain of MEKK1.[5]

  • Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying concentrations of this compound (e.g., 0.1–1 μM) at 25°C for 1 hour.[5]

  • Kinase Reaction: The kinase activity is assessed using a biotinylated IκBα peptide substrate (e.g., 250 μM, RHDSGLDSMKD) and ATP.[5]

  • Detection: The level of phosphorylated IκBα peptide is quantified using phospho-specific antibodies in an ELISA format.[5]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis for Signaling Protein Phosphorylation

This method is used to assess the phosphorylation status of key signaling proteins within cells treated with this compound.

  • Cell Culture and Treatment: Cells (e.g., HONE1, HK1, C666) are cultured to a suitable confluency and then treated with this compound (e.g., 32 μM) for a specified duration.[6]

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK) and total proteins as loading controls.[3][6]

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.[6]

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Electrotransfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-p-p65) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect end Analysis of Protein Phosphorylation detect->end

Figure 3: General workflow for Western blot analysis.
Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[5]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours (e.g., 4 hours).[5]

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., isopropanol with 0.04N HCl).[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Conclusion

This compound is a specific inhibitor of the IKK complex that effectively abrogates NF-κB signaling. Its downstream effects are pleiotropic, encompassing the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory and angiogenic processes. These actions are mediated through the modulation of a wide range of NF-κB target genes, including those involved in cell survival (IAPs), cell cycle progression (cyclins), inflammation (IL-6), and angiogenesis (VEGF). The well-characterized mechanism of action and the significant anti-tumor and anti-inflammatory effects observed in preclinical models underscore the therapeutic potential of targeting the IKK/NF-κB pathway with inhibitors like this compound. Further research and clinical investigation are warranted to fully elucidate its clinical utility in various disease settings.

References

The Role of PS-1145 in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular survival, and its aberrant activation is a hallmark of many cancers, contributing to resistance to apoptosis. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, primarily through the suppression of the pro-survival NF-κB signaling cascade. We will explore its mechanism of action, present quantitative data on its apoptotic effects, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the NF-κB Pathway in Apoptosis

This compound is a β-carboline derivative that exhibits high selectivity for the IKK complex, with a reported IC50 of 88 nM[1]. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is responsible for the phosphorylation of the inhibitory IκB proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various signals, including pro-inflammatory cytokines like TNF-α, the IKK complex phosphorylates IκBα at serine residues 32 and 36[2]. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of target genes.

Crucially, many of these NF-κB target genes encode anti-apoptotic proteins, such as c-IAP1, c-IAP2, and members of the Bcl-2 family. By upregulating these survival factors, NF-κB signaling confers a significant survival advantage to cancer cells, enabling them to evade apoptosis induced by chemotherapy, radiation, or death receptor ligands.

Mechanism of Action of this compound in Apoptosis Induction

This compound exerts its pro-apoptotic effects by directly inhibiting the catalytic activity of IKK. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm. Consequently, NF-κB-mediated transcription of anti-apoptotic genes is suppressed. This suppression of the pro-survival signaling cascade can have two main outcomes related to apoptosis:

  • Direct Induction of Apoptosis: In cancer cells that are "addicted" to constitutive NF-κB signaling for their survival, the inhibition of this pathway by this compound can be sufficient to trigger apoptosis. This has been observed in various cancer cell lines, including those from prostate and nasopharyngeal carcinomas[3][4].

  • Sensitization to Pro-Apoptotic Stimuli: By downregulating anti-apoptotic proteins, this compound can lower the threshold for apoptosis induction by other agents. This sensitizes cancer cells to conventional chemotherapeutics, radiation therapy, and death receptor ligands like TNF-α[3].

The induction of apoptosis by this compound is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, typically involving the activation of caspases, such as caspase-3 and caspase-7[3].

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)Apoptosis (%)Assay MethodReference
C666Nasopharyngeal Carcinoma3272Not specified, but significant increase shown in bar chartTUNEL[4]
HONE1Nasopharyngeal Carcinoma3272Not specified, but significant increase shown in bar chartTUNEL[4]
NPC43Nasopharyngeal Carcinoma3272Not specified, but significant increase shown in bar chartTUNEL[4]

Note: While the study on nasopharyngeal carcinoma cells demonstrated a significant increase in apoptosis with 32 µM this compound, the exact percentage of apoptotic cells was not explicitly stated in the text but was represented in a bar chart.

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)Effect on Caspase-3/7 ActivityAssay MethodReference
PC-3Prostate CarcinomaNot specifiedNot specifiedInduction of caspase-3/7 dependent apoptosisCaspase-3/7 assay[3]
DU145Prostate CarcinomaNot specifiedNot specifiedInduction of caspase-3/7 dependent apoptosisCaspase-3/7 assay[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Detection of DNA Fragmentation by TUNEL Assay

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

  • Cell Preparation: Prepare cells on slides (e.g., by cytocentrifugation or after growth on coverslips) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to each sample, cover with a coverslip, and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Washing: Rinse the slides three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

  • Microscopy: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis of IκBα Phosphorylation

Principle: This technique is used to detect the levels of phosphorylated IκBα (at Ser32/36) to confirm the inhibitory effect of this compound on IKK activity.

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulator of the NF-κB pathway (e.g., TNF-α), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Principle: EMSA is used to detect the DNA binding activity of transcription factors, in this case, NF-κB. Nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

Protocol:

  • Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

  • Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes at room temperature.

  • Supershift Assay (Optional): To identify the specific NF-κB subunits in the complex, add antibodies specific to p65, p50, or other NF-κB family members to the binding reaction. This will result in a "supershifted" band of slower mobility.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate and chemiluminescence.

Mandatory Visualizations

Signaling Pathway Diagram

PS1145_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK IkB-alpha IκBα IKK->IkB-alpha P NF-kB NF-κB IkB-alpha->NF-kB Inhibition Proteasome Proteasome IkB-alpha->Proteasome Ub Degradation NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocation This compound This compound This compound->IKK Inhibition Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis DNA DNA NF-kB_nuc->DNA Anti-apoptotic_Genes Anti-apoptotic Gene Transcription DNA->Anti-apoptotic_Genes Anti-apoptotic_Proteins Anti-apoptotic Proteins Anti-apoptotic_Genes->Anti-apoptotic_Proteins Anti-apoptotic_Proteins->Caspases Inhibition

Caption: this compound inhibits IKK, preventing NF-κB activation and promoting apoptosis.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_pathway_analysis Pathway Analysis cluster_results Data Analysis start Cancer Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment facs Annexin V/PI Staining (Flow Cytometry) treatment->facs tunel TUNEL Assay (Fluorescence Microscopy) treatment->tunel caspase Caspase-3/7 Activity Assay treatment->caspase western Western Blot (p-IκBα, total IκBα) treatment->western emsa EMSA (NF-κB DNA Binding) treatment->emsa quantification Quantification of Apoptotic Cells facs->quantification tunel->quantification caspase->quantification pathway_confirm Confirmation of NF-κB Pathway Inhibition western->pathway_confirm emsa->pathway_confirm

Caption: Workflow for evaluating this compound-induced apoptosis and its mechanism.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets a key survival pathway in cancer cells. Its ability to induce apoptosis, either directly or by sensitizing cells to other treatments, underscores the importance of the IKK/NF-κB pathway in cancer cell survival. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this compound and other IKK inhibitors in the context of apoptosis and cancer therapy. The provided visualizations offer a clear understanding of the molecular pathways and experimental designs involved in this area of research. Further studies with more extensive quantitative data across a wider range of cancer types will be crucial for the clinical development of this compound and similar compounds.

References

PS-1145: A Potent Inhibitor of the Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[2] This action prevents the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Consequently, this compound has demonstrated significant potential in mitigating inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on inflammatory mediators, and detailed experimental protocols for its study.

Introduction

The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a central kinase in the canonical NF-κB pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex becomes activated and phosphorylates IκBα.[2] This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby releasing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

This compound is a potent and selective inhibitor of IKK, with a reported IC50 of 88 nM.[1] Its ability to suppress NF-κB activation makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory disorders.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is the critical step for its degradation.[4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, this compound effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.

dot

TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα PS1145 This compound PS1145->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Signaling pathway of this compound action.

Effects on Inflammatory Response

In Vitro Studies

Numerous in vitro studies have demonstrated the potent anti-inflammatory effects of this compound in various cell types.

  • Inhibition of NF-κB Activation: this compound blocks TNF-α-induced NF-κB activation in a dose- and time-dependent manner in multiple myeloma (MM) cells.[1]

  • Reduction of Pro-inflammatory Cytokines: In a study on alcohol-related liver disease, this compound significantly reduced the levels of IL-6 and TNF-α.[4]

  • Induction of Anti-inflammatory Cytokines: The same study showed that this compound increased the levels of the anti-inflammatory cytokine IL-10.[4]

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (CML) and prostate carcinoma cells.[3][5]

  • Induction of Apoptosis: this compound induces caspase-3/7-dependent apoptosis in prostate cancer cells and enhances apoptosis in tumor-bearing rats.[3]

  • Inhibition of Cell Invasion: In highly invasive prostate cancer cells, this compound was found to inhibit invasion activity in a dose-dependent manner.[3]

ParameterCell Line/ModelTreatmentResultReference
IKK Inhibition IKK ComplexThis compoundIC50 = 88 nM[1]
NF-κB Activation Multiple Myeloma (MM) cellsThis compoundDose- and time-dependent inhibition of TNF-α-induced activation[1]
Cytokine Production Alcohol-related liver disease modelThis compoundSignificant reduction in IL-6 and TNF-α; increase in IL-10[4]
Cell Proliferation Nasopharyngeal Carcinoma (NPC) cell linesThis compoundIC50 values: HONE1 = 26.5 µM, HK1 = 25.8 µM, C666 = 8.7 µM, NPC43 = 6.7 µM[6]
Apoptosis C666 NPC cells32 µM this compound>4-fold increase in apoptotic cells[6]
In Vivo Studies

Preclinical animal models have further substantiated the anti-inflammatory and anti-tumor efficacy of this compound.

  • Reduction of Serum Cytokines: In a mouse model, administration of this compound at 50 mg/kg resulted in a significant decrease in the serum levels of three different cytokines.[1]

  • Inhibition of Hypothalamic Inflammation: In a rat model of diet-induced obesity, intracerebroventricular (icv) injection of this compound blocked hypothalamic inflammation and decreased IL-1β mRNA content by approximately 75%.[1]

  • Tumor Growth Suppression: In a nude mouse model with nasopharyngeal carcinoma xenografts, a low dose of this compound (3 mg/kg) significantly suppressed subcutaneous tumor formation without apparent adverse effects.[6]

Animal ModelTreatmentRouteKey FindingsReference
Mouse 50 mg/kg this compound-Significant decrease in serum cytokine levels[1]
Rat (diet-induced obesity) This compoundIntracerebroventricular (icv)Blocked hypothalamic inflammation, ~75% decrease in IL-1β mRNA[1]
Nude Mouse (NPC xenograft) 3 mg/kg this compoundIntravenous (bi-weekly)Significantly suppressed tumor growth, no apparent toxicity[6]

Experimental Protocols

IKK Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound on the IKK complex.

dot

Start Start Preincubate Pre-incubate activated IKK complex with varying concentrations of this compound (0.1 - 1 µM) for 1 hour at 25°C Start->Preincubate Add_Substrate Add biotinylated IκBα peptide substrate (250 µM) and ATP (10 µM) Preincubate->Add_Substrate Incubate_Kinase Incubate for kinase reaction Add_Substrate->Incubate_Kinase Detect_Phospho Detect phosphorylated IκBα using a phospho-[Ser32]-specific antibody in an ELISA format Incubate_Kinase->Detect_Phospho Quantify Quantify results using a standard curve Detect_Phospho->Quantify End End Quantify->End

Caption: Workflow for IKK Kinase Assay.

Materials:

  • Activated IKK complex

  • This compound

  • Biotinylated IκBα peptide (e.g., RHDSGLDSMKD)

  • ATP

  • Kinase reaction buffer

  • Phospho-[Ser32]-IκBα specific antibody

  • ELISA plates and reagents

  • Plate reader

Procedure:

  • Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) for 1 hour at 25°C in a suitable kinase reaction buffer.[7]

  • Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate (final concentration 250 µM) and ATP (final concentration 10 µM).[7]

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the biotinylated peptide.

  • Detect the phosphorylated peptide using a phospho-[Ser32]-IκBα specific antibody conjugated to a reporter enzyme (e.g., HRP).

  • Add the appropriate substrate and measure the signal using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

NF-κB Reporter Assay

This protocol outlines a cell-based reporter assay to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Human cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293)

  • Cell culture medium and supplements

  • This compound

  • NF-κB activating agent (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-24 hours.[8][9]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

  • Determine the inhibitory effect of this compound on NF-κB activity.

Western Blot for IκBα Phosphorylation

This protocol describes the detection of IκBα phosphorylation in cell lysates by Western blotting.

dot

Start Start Treat_Cells Treat cells with this compound followed by an NF-κB activator (e.g., TNF-α) Start->Treat_Cells Lyse_Cells Lyse cells and determine protein concentration Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block Block the membrane to prevent non-specific antibody binding Transfer->Block Incubate_Primary Incubate with primary antibodies (anti-phospho-IκBα and anti-total IκBα) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect signals using an ECL substrate Incubate_Secondary->Detect End End Detect->End

Caption: Western Blot workflow for p-IκBα.

Materials:

  • Cell line of interest

  • This compound

  • NF-κB activating agent (e.g., TNF-α)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH.

Pharmacokinetics and Safety

Limited information is publicly available regarding the detailed pharmacokinetics and safety profile of this compound. Preclinical studies in mice and rats have utilized doses ranging from 3 mg/kg to 50 mg/kg administered intravenously or intracerebroventricularly.[1][6] In a study with nude mice, a 3 mg/kg intravenous dose administered bi-weekly was reported to be safe with no apparent adverse effects.[6] Further studies are required to fully characterize the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as the comprehensive safety and toxicity profile of this compound.

Clinical Development

As of the date of this document, there is no publicly available information on the clinical trial status of this compound for inflammatory diseases.

Conclusion

This compound is a potent and specific inhibitor of the IKK complex, demonstrating significant anti-inflammatory and anti-proliferative effects in a range of preclinical models. Its ability to effectively block the NF-κB signaling pathway highlights its potential as a therapeutic agent for various inflammatory and malignant conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its therapeutic potential. Further research, including comprehensive pharmacokinetic, toxicological, and clinical studies, is warranted to fully elucidate the clinical utility of this promising compound.

References

Investigating the Anti-Tumor Properties of PS-1145: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, contributing to tumor growth, metastasis, and resistance to therapy. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, summarizing key preclinical findings, and detailing experimental protocols for its investigation.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). In the canonical NF-κB pathway, IKKβ is the primary kinase responsible for phosphorylating the inhibitory IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, releasing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and angiogenesis, ultimately inducing apoptosis and inhibiting tumor growth.

G Figure 1: this compound Mechanism of Action in the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation PS1145 This compound PS1145->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Initiates

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in various cancer models, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
K562Chronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 24h)31% ± 12.8%[1]
KCLChronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 24h)31% ± 12.8%[1]
K562r (Imatinib-resistant)Chronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 24h)31% ± 12.8%[1]
KCLr (Imatinib-resistant)Chronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 24h)31% ± 12.8%[1]
K562Chronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 48h)47% ± 15.1%[1]
KCLChronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 48h)47% ± 15.1%[1]
K562r (Imatinib-resistant)Chronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 48h)47% ± 15.1%[1]
KCLr (Imatinib-resistant)Chronic Myeloid Leukemia (CML)Proliferation Reduction (20 µM, 48h)47% ± 15.1%[1]
CML Patient BM (Imatinib-sensitive)Chronic Myeloid Leukemia (CML)CFU-GM InhibitionSignificant[1]
CML Patient BM (Imatinib-resistant)Chronic Myeloid Leukemia (CML)CFU-GM InhibitionSignificant[1]
PC3-SProstate CancerInvasionDose-dependent inhibition[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelTreatmentOutcomeReference
Nasopharyngeal CarcinomaHONE1, C666Nude Mice3 mg/kg, i.v., bi-weeklySignificant suppression of subcutaneous tumor formation[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key experiments used to characterize the anti-tumor properties of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Figure 2: Workflow for Determining Cell Viability using MTT Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_PS1145 Treat with this compound (serial dilutions) Incubate_Overnight->Treat_PS1145 Incubate_Treatment Incubate for 24-72 hours Treat_PS1145->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilization Add solubilization solution Incubate_MTT->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing cell viability with an MTT assay.

Western Blot for Phosphorylated IκBα

This technique is used to detect the levels of phosphorylated IκBα, a direct target of the IKK complex.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated IκBα (p-IκBα)

  • Primary antibody against total IκBα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total IκBα and the loading control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • This compound

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Calipers

  • Vehicle solution for this compound

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice (e.g., 1-5 x 10^6 cells per mouse).

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by intravenous or intraperitoneal injection) or vehicle to the respective groups according to the desired dosing schedule.

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a promising anti-tumor agent that effectively targets the IKK/NF-κB signaling pathway. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cells and suppress tumor growth in vivo. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other IKK inhibitors. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, elucidating mechanisms of resistance, and exploring combination therapies to enhance its anti-tumor efficacy.

References

PS-1145: A Technical Guide for Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PS-1145, a potent and specific inhibitor of IκB kinase (IKK), for its application in multiple myeloma (MM) research. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the IκB kinase (IKK) complex, a critical component of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. In multiple myeloma, the constitutive activation of the NF-κB pathway is a key driver of tumor cell proliferation, survival, and drug resistance. This compound exerts its anti-myeloma effects by inhibiting IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This stabilization of IκBα sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of downstream target genes essential for myeloma cell survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound in multiple myeloma research.

Parameter Value Cell Lines Reference
IC50 (IKK inhibition)88 nMNot specified[1]
Inhibition of MM Cell Proliferation20-50%MM.1S, RPMI8226[2]

Table 1: In Vitro Efficacy of this compound

Cell Line Effect of this compound Reference
RPMI8226Inhibition of TNFα-induced ICAM-1 expression[1][2]
MM.1SInhibition of TNFα-induced ICAM-1 expression[1][2]
MM.1S & Patient MM cellsComplete abrogation of TNFα-triggered IκBα phosphorylation at 5 µM[3]

Table 2: Cellular Effects of this compound on Multiple Myeloma Cell Lines

Signaling Pathway Visualization

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα PS1145 This compound PS1145->IKK_complex Inhibits p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases IkBa_p P-IκBα IkBa_p50_p65->IkBa_p Phosphorylated IκBα DNA DNA (κB sites) p50_p65->DNA Translocates & Binds Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) DNA->Transcription Initiates

Canonical NF-κB signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in multiple myeloma research are provided below.

Western Blot for IκBα Phosphorylation

This protocol is designed to detect the phosphorylation status of IκBα in multiple myeloma cells following treatment with this compound and stimulation with TNFα.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S)

  • This compound (dissolved in DMSO)

  • Recombinant human TNFα

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MM.1S cells at a density of 1 x 10^6 cells/mL in complete medium and incubate overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total IκBα and β-actin as controls.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay determines the DNA binding activity of NF-κB in nuclear extracts from multiple myeloma cells treated with this compound.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • TNFα

  • Nuclear extraction kit

  • EMSA buffer kit

  • NF-κB consensus oligonucleotide probe

  • T4 Polynucleotide Kinase

  • [γ-32P]ATP

  • Poly(dI-dC)

  • Non-denaturing polyacrylamide gel

  • Gel electrophoresis apparatus

  • Phosphorimager screen and scanner

Procedure:

  • Cell Treatment and Nuclear Extract Preparation:

    • Treat cells with this compound and/or TNFα as described in the Western Blot protocol.

    • Prepare nuclear extracts from the treated cells using a commercial nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling:

    • Label the NF-κB consensus oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.

    • Purify the labeled probe using a spin column.

  • Binding Reaction:

    • In a reaction tube, combine equal amounts of nuclear extract protein (e.g., 5-10 µg) with EMSA binding buffer and poly(dI-dC).

    • Add the 32P-labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

    • For competition assays, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction before adding the labeled probe.

    • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture.

  • Electrophoresis and Detection:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphorimager screen overnight.

    • Visualize the bands using a phosphorimager scanner. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB in multiple myeloma cells by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

  • Multiple myeloma cell lines

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • TNFα

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the multiple myeloma cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

    • Allow the cells to recover and express the plasmids for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with TNFα for 4-6 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the untreated control. A dose-dependent decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

In Vivo Studies and Clinical Context

Preclinical studies have shown that IKKβ inhibitors can inhibit multiple myeloma cell growth in xenograft mouse models.[4] However, clinical development of specific IKKβ inhibitors like this compound for multiple myeloma has been limited. While the NF-κB pathway remains a validated therapeutic target in multiple myeloma, the clinical translation of direct IKK inhibitors has faced challenges.[4][5] Broader-acting drugs that impinge on the NF-κB pathway, such as proteasome inhibitors (e.g., bortezomib), are established therapies for multiple myeloma. Research into more specific and well-tolerated IKK inhibitors continues to be an area of interest for future therapeutic strategies.

References

The IKK Inhibitor PS-1145: A Deep Dive into its Function in Preclinical Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the function and mechanism of action of PS-1145, a potent and selective inhibitor of IκB kinase (IKK), in preclinical models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway in autoimmune and inflammatory disorders.

Executive Summary

This compound is a small molecule inhibitor that targets IKKβ, a critical kinase in the canonical NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many autoimmune diseases, leading to the overexpression of pro-inflammatory cytokines, chemokines, and adhesion molecules that drive tissue damage and chronic inflammation. By inhibiting IKKβ, this compound effectively blocks the activation of NF-κB, thereby attenuating the inflammatory cascade. This guide summarizes the available preclinical data on this compound, focusing on its efficacy in models of inflammation, rheumatoid arthritis, and multiple sclerosis. Detailed experimental protocols and a visualization of the underlying signaling pathways are provided to facilitate further research and development.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. The IKK complex is a central regulator of the canonical NF-κB pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

This compound, by inhibiting IKKβ, prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream inflammatory signaling cascade.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK_complex->IkBa_NFkB Phosphorylation PS1145 This compound PS1145->IKK_complex Inhibition p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_active NF-κB (p50/p65) (Active) Proteasome->NFkB_active Release of NF-κB NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Nuclear Translocation DNA DNA NFkB_nucleus->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Figure 1: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated potent inhibitory activity against IKKβ and significant anti-inflammatory effects in various preclinical models.

In Vitro Potency
ParameterValueCell Line/SystemReference
IKKβ IC50 88 nMRecombinant IKKβ[1]
IKK2 IC50 100 nMRecombinant IKK2[2]
In Vivo Efficacy in an Acute Inflammation Model

In a lipopolysaccharide (LPS)-induced inflammation model in mice, a standard model for assessing acute inflammatory responses, this compound demonstrated a significant reduction in the production of the pro-inflammatory cytokine TNF-α.

Animal ModelTreatmentDosageEffectReference
Mouse This compound (oral)50 mg/kg60% inhibition of LPS-induced TNF-α[2]

Application of this compound in Specific Autoimmune Disease Models

While specific quantitative data for this compound in classic autoimmune disease models like collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) is not extensively published in publicly available literature, its mechanism of action strongly suggests therapeutic potential. The following sections outline the standard experimental protocols for these models, which would be suitable for evaluating the efficacy of this compound.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.

  • Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.

  • This compound Treatment:

    • Prophylactic Treatment: this compound or vehicle is administered daily (e.g., by oral gavage) starting from day 0 or day 20.

    • Therapeutic Treatment: Treatment is initiated after the onset of clinical signs of arthritis (typically around day 25-28).

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle; 2 = moderate swelling; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16 (4 points per paw).

    • Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.

    • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Cytokine Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.

CIA_Workflow Start Start: DBA/1J Mice Immunization1 Day 0: Primary Immunization (Collagen + CFA) Start->Immunization1 Treatment_Start Start this compound/ Vehicle Treatment (Prophylactic) Immunization1->Treatment_Start Immunization2 Day 21: Booster Immunization (Collagen + IFA) Treatment_Start->Immunization2 Arthritis_Onset Arthritis Onset Immunization2->Arthritis_Onset Treatment_Start_Therapeutic Start this compound/ Vehicle Treatment (Therapeutic) Arthritis_Onset->Treatment_Start_Therapeutic Monitoring Clinical Scoring & Paw Measurement (3-4 times/week) Arthritis_Onset->Monitoring Treatment_Start_Therapeutic->Monitoring Endpoint Endpoint Analysis: - Histopathology - Cytokine Levels Monitoring->Endpoint EAE_Workflow Start Start: C57BL/6 Mice Immunization Day 0: Immunization (MOG35-55 + CFA) Start->Immunization Treatment_Start_Prophylactic Start this compound/ Vehicle Treatment (Prophylactic) Start->Treatment_Start_Prophylactic PTX1 Day 0: Pertussis Toxin Immunization->PTX1 PTX2 Day 2: Pertussis Toxin PTX1->PTX2 Disease_Onset Disease Onset PTX2->Disease_Onset Treatment_Start_Prophylactic->PTX1 Treatment_Start_Therapeutic Start this compound/ Vehicle Treatment (Therapeutic) Disease_Onset->Treatment_Start_Therapeutic Monitoring Daily Clinical Scoring & Weight Measurement Disease_Onset->Monitoring Treatment_Start_Therapeutic->Monitoring Endpoint Endpoint Analysis: - Histopathology - Cytokine Profiling Monitoring->Endpoint

References

PS-1145: A Selective IKKβ Inhibitor for NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. The aberrant activation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and malignancies, positioning this compound as a valuable tool for preclinical research and a potential therapeutic agent. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative efficacy and selectivity data, and detailed experimental protocols for its application in in vitro and in vivo studies.

Introduction

The transcription factor NF-κB plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[3]

Dysregulation of the NF-κB pathway is implicated in the pathogenesis of a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.[2] Consequently, the development of specific inhibitors targeting key components of this pathway, such as IKKβ, has been a major focus of drug discovery efforts. This compound has emerged as a significant research tool due to its potent and selective inhibition of IKKβ.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the catalytic activity of IKKβ. By binding to IKKβ, this compound prevents the phosphorylation of IκBα at serine residues 32 and 36.[4] This inhibition of IκBα phosphorylation stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and subsequent activation of gene transcription.[5] The downstream consequences of this compound treatment include the suppression of pro-inflammatory cytokine production, reduced expression of adhesion molecules, and the induction of apoptosis in cancer cells that are dependent on constitutive NF-κB signaling.[6][7]

PS1145_Mechanism_of_Action cluster_stimulus Pro-inflammatory Stimuli (e.g., TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activation IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkBa_NFkB Phosphorylation PS1145 This compound PS1145->IKK_complex Inhibition p_IkBa P-IκBα NFkB p50/p65 (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_n p50/p65 NFkB->NFkB_n Nuclear Translocation DNA DNA NFkB_n->DNA Binding Gene_expression Target Gene Transcription DNA->Gene_expression

Figure 1: Mechanism of action of this compound in the canonical NF-κB pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
IKKβKinase Assay88 nM[8][9]
IKK ComplexKinase Assay100 nM[5]

Table 2: Kinase Selectivity Profile of this compound

While a comprehensive kinome scan for this compound is not publicly available, one study reported its selectivity over a panel of 14 other kinases.

Kinase Panel (14 kinases)Assay TypeIC50Reference
VariousKinase Assays>100 nM for all

Table 3: In Vitro Cellular Efficacy of this compound

Cell LineAssay TypeEffectIC50 / ConcentrationReference
HONE1 (Nasopharyngeal Carcinoma)MTT AssayInhibition of cell growth26.5 µM[3]
HK1 (Nasopharyngeal Carcinoma)MTT AssayInhibition of cell growth25.8 µM[3]
C666 (Nasopharyngeal Carcinoma)MTT AssayInhibition of cell growth8.7 µM[3]
NPC43 (Nasopharyngeal Carcinoma)MTT AssayInhibition of cell growth6.7 µM[3]
K562 (Chronic Myeloid Leukemia)NF-κB Binding Assay92% inhibition of NF-κB bindingNot specified[5]
KCL22 (Chronic Myeloid Leukemia)NF-κB Binding Assay87% inhibition of NF-κB bindingNot specified[5]
PC3-S (Prostate Carcinoma)Invasion AssayDose-dependent inhibition of invasionNot specified[7]

Table 4: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosing RegimenKey FindingsReference
Nude MiceNasopharyngeal Carcinoma Xenograft3 mg/kgSignificant suppression of tumor formation[3]
Male Wistar RatsDMBA-induced Skin Tumor50 mg/kg, i.v.Enhanced tumor cell apoptosis[9]
Male Wistar RatsHigh-Fat Diet-Induced Hypothalamic InflammationIntracerebroventricular injectionBlocked hypothalamic inflammation and weight gain[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, synthesized from various research publications.

In Vitro IKK Kinase Assay

This protocol is designed to determine the inhibitory activity of this compound on the IKK complex.

  • Preparation of Activated IKK Complex:

    • Partially purify the IKK complex from unstimulated HeLa S3 cells.

    • Activate the complex using the catalytic domain of MEKK1 expressed in sf9 cells.[9]

  • Inhibitor Pre-incubation:

    • Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) for 1 hour at 25°C.[9]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a biotinylated IκBα peptide substrate (e.g., 250 μM) and MgATP.[9]

  • Detection and Quantification:

    • Assess kinase activity using an ELISA format with phospho-[Ser32]-IκBα specific antibodies.

    • Quantify the results using a standard curve.[9]

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based NF-κB Activation Assay

This protocol measures the effect of this compound on stimulus-induced NF-κB activation in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., multiple myeloma cell lines) to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).

  • Stimulation:

    • Induce NF-κB activation by treating the cells with a stimulus such as TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).[8]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells and prepare nuclear and cytoplasmic extracts.

  • Assessment of IκBα Phosphorylation:

    • Analyze the cytoplasmic extracts by Western blotting using antibodies specific for phosphorylated IκBα and total IκBα.

  • Assessment of NF-κB Nuclear Translocation:

    • Analyze the nuclear extracts by Western blotting for NF-κB subunits (e.g., p65) or by Electrophoretic Mobility Shift Assay (EMSA) to detect NF-κB DNA binding activity.

  • Data Analysis:

    • Quantify the band intensities from Western blots or the shifted bands from EMSA to determine the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) PS1145_Treatment Treatment with this compound (Dose-Response) Cell_Culture->PS1145_Treatment Stimulation Stimulation (e.g., TNFα) PS1145_Treatment->Stimulation MTT_Assay Cell Viability Assay (e.g., MTT) PS1145_Treatment->MTT_Assay Cell_Lysis Cell Lysis & Fractionation Stimulation->Cell_Lysis Western_Blot Western Blot (p-IκBα, p-p65) Cell_Lysis->Western_Blot EMSA EMSA (NF-κB DNA Binding) Cell_Lysis->EMSA Animal_Model Animal Model (e.g., Xenograft) PS1145_Admin This compound Administration (e.g., i.v., i.p.) Animal_Model->PS1145_Admin Tumor_Measurement Tumor Volume Measurement PS1145_Admin->Tumor_Measurement Tissue_Harvest Tissue Harvest & Analysis Tumor_Measurement->Tissue_Harvest IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Tissue_Harvest->IHC

Figure 2: A generalized experimental workflow for evaluating this compound.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation:

    • Subcutaneously implant cancer cells (e.g., HONE1 or C666 nasopharyngeal carcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 3 mg/kg daily).[3]

    • Administer a vehicle control to the control group.

  • Monitoring:

    • Monitor the tumor size using calipers at regular intervals.

    • Monitor the body weight of the mice as a measure of general toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the public domain. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in various preclinical models. In vivo, administration of this compound has been shown to inhibit the growth of tumors and reduce inflammatory responses. For instance, in a mouse model of nasopharyngeal carcinoma, a low dose of 3 mg/kg was sufficient to significantly suppress tumor growth.[3] In a rat model of skin cancer, a 50 mg/kg intravenous dose enhanced tumor cell apoptosis.[9] These studies indicate that this compound can achieve biologically effective concentrations in vivo to modulate the NF-κB pathway and exert therapeutic effects.

Conclusion

This compound is a valuable research tool for investigating the role of the canonical NF-κB signaling pathway in health and disease. Its potency and selectivity for IKKβ make it a suitable agent for in vitro and in vivo studies aimed at understanding the consequences of NF-κB inhibition. While further characterization of its pharmacokinetic properties is warranted, the existing data on its efficacy in various preclinical models highlight its potential as a lead compound for the development of novel therapeutics for a range of NF-κB-driven pathologies. Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ this compound in their studies.

References

PS-1145: A Technical Guide to a Potent IKK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PS-1145, a potent and specific inhibitor of the IκB kinase (IKK) complex. This document consolidates key technical data, outlines its mechanism of action within the NF-κB signaling pathway, and provides detailed experimental protocols for its study.

Core Compound Information

ParameterValueReference
CAS Number 431898-65-6[1]
Molecular Weight 322.75 g/mol [1][2]
Synonyms IKK Inhibitor X

Mechanism of Action and Signaling Pathway

This compound is a specific inhibitor of the IκB kinase (IKK), with a reported IC50 of 88 nM.[1][2] The IKK complex is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][3] This action keeps the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4]

The NF-κB pathway is constitutively active in many cancer cells, contributing to tumor growth, metastasis, and resistance to apoptosis.[5] this compound has been shown to induce apoptosis in various cancer cell lines and sensitize them to other therapeutic agents.[5][6]

PS1145_Pathway cluster_stimulus Upstream Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa IL1 IL1 IKK IKK IL1->IKK IkBa_NFkB IκBα-NFκB (Inactive) IKK->IkBa_NFkB P PS1145 PS1145 PS1145->IKK Inhibition p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NFκB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription Translocation

Caption: this compound inhibits IKK, preventing NF-κB activation.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound against various targets and cell lines.

Target/Cell LineAssay TypeIC50/EC50Reference
IKK ComplexKinase Assay88 nM[1][2]
HeLaInhibition of GST-IκBα phosphorylation5 µM[1]
MDA-MB-231Antiproliferative activity (DNA content)0.9 µM[1]
MDA-MB-231Cytotoxicity (CellTox Green)> 100 µM[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

IKK Kinase Assay

This protocol is adapted from methodologies described for determining the inhibitory activity of this compound against the IKK complex.[2]

Objective: To determine the in vitro inhibitory activity of this compound against the IKK complex.

Materials:

  • Activated IKK complex

  • Biotinylated IκBα peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the activated IKK complex, biotinylated IκBα peptide substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA).

  • Measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.[2]

Objective: To evaluate the anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MM.1S, U266)

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow Cell_Culture 1. Cell Seeding (96-well plate) Treatment 2. Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48 hours) Treatment->Incubation Assay 4. Select Assay Incubation->Assay MTT MTT Assay (Proliferation) Assay->MTT Caspase Caspase-Glo Assay (Apoptosis) Assay->Caspase WB Western Blot (Protein Expression) Assay->WB Data_Acquisition 5. Data Acquisition (Plate Reader / Imaging) MTT->Data_Acquisition Caspase->Data_Acquisition WB->Data_Acquisition Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: A typical workflow for evaluating this compound's cellular effects.

References

Methodological & Application

Application Notes and Protocols for PS-1145 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PS-1145, a potent and specific inhibitor of the IκB kinase (IKK) complex, in cell culture experiments. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the role of the NF-κB signaling pathway in various biological processes.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1][2] The IKK complex is a critical upstream regulator of the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent proteolytic degradation of the inhibitory protein IκBα.[3] This stabilization of IκBα ensures that the NF-κB transcription factor (a heterodimer typically composed of p65/RelA and p50 subunits) remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes. These target genes are involved in a myriad of cellular processes, including inflammation, cell survival, proliferation, and immune responses.[4] Aberrant NF-κB activation is a hallmark of many diseases, including cancer and inflammatory disorders, making this compound a valuable tool for studying these pathologies.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB P_IkBa P-IκBα IkBa_NFkB->P_IkBa Releases NF-κB IkBa IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PS1145 This compound PS1145->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Stimuli->IKK Activates Proteasome Proteasome P_IkBa->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Data Presentation: Effective Concentrations and IC50 Values

The optimal concentration of this compound is cell-type dependent. The following table summarizes reported effective concentrations and IC50 values from various in vitro studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineCancer TypeReadoutEffective Concentration / IC50Reference(s)
Multiple Myeloma (MM.1S, U266, RPMI-8226)Multiple MyelomaProliferation1.5 - 50 µM[2]
Prostate Cancer (PC-3, DU145)Prostate CancerNF-κB Activity Inhibition5 - 20 µM[6]
RT4Bladder CancerIL-8 Expression Inhibition10 - 50 µM[7]
Nasopharyngeal Carcinoma (HONE1, HK1)Nasopharyngeal CarcinomaGrowth Inhibition (IC50)25.8 - 26.5 µM[3]
Nasopharyngeal Carcinoma (C666, NPC43)Nasopharyngeal CarcinomaGrowth Inhibition (IC50)6.7 - 8.7 µM[3]
Chronic Myelogenous Leukemia (K562, KCL)Chronic Myelogenous LeukemiaApoptosis Induction20 µM[8]
HeLaCervical CancerIKK Inhibition (IC50)88 nM[1]
RAW 264.7Macrophage-likeOsteoclast Differentiation5 - 10 µM[2]

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[8] Store the stock solution at -20°C for long-term stability.[2]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using sterile cell culture medium. To avoid precipitation, it is advisable to first dilute the stock in a small volume of medium and then add it to the final volume. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with this compound (Dose-response) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: A typical workflow for a cell viability MTT assay.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation status of key NF-κB pathway proteins, such as IκBα and p65, following this compound treatment.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • This compound

  • Stimulating agent (e.g., TNFα, IL-1β)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to grow to 70-80% confluency. Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNFα at 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • 96-well cell culture plates

  • This compound

  • Stimulating agent (e.g., TNFα, IL-1β)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

  • Treatment: Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the inhibition of NF-κB activity relative to the stimulated control.

G cluster_workflow NF-κB Reporter Assay Logical Flow A NF-κB Reporter Cells B Pre-treatment with this compound A->B C Stimulation (e.g., TNFα) B->C G Inhibition of NF-κB Activity B->G D NF-κB Activation C->D E Luciferase Expression D->E D->G F Measure Luminescence E->F F->G

Caption: Logical flow of an NF-κB reporter assay to assess this compound efficacy.

Troubleshooting and Considerations

  • Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing working solutions. If precipitation is observed in the culture medium, consider using a lower concentration or a different formulation.

  • Cytotoxicity: At high concentrations or with prolonged exposure, this compound may exhibit off-target effects or induce cytotoxicity. It is crucial to determine the non-toxic concentration range for your specific cell line using a viability assay.

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. This may be due to differences in the basal level of NF-κB activity, the expression of IKK isoforms, or other compensatory signaling pathways.

  • Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO), an untreated control, and a positive control for NF-κB activation.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the critical role of the NF-κB signaling pathway in their specific areas of interest.

References

PS-1145 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, with a particular specificity for IKKβ (IC₅₀ = 88 nM).[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of genes involved in inflammation, cell survival, and immune responses.[3][4] These application notes provide detailed information on the solubility of this compound, protocols for its use in common experimental assays, and a visual representation of its mechanism of action.

Chemical Properties

PropertyValueReference
Chemical Name N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide[2]
Molecular Formula C₁₇H₁₁ClN₄O[2][5]
Molecular Weight 322.75 g/mol [1][5]
CAS Number 431898-65-6[1][2][5]

Solubility Data

This compound is a crystalline solid that is soluble in organic solvents but insoluble in water.[2][5] The solubility can be affected by the use of fresh, anhydrous solvents, as moisture can reduce solubility.[1][5] For the dihydrochloride salt form, solubility is different and may require gentle warming.

This compound (Free Base)

SolventSolubilityConcentration (Molar)Notes
DMSO 64 mg/mL[5]198.29 mM[5]Use of fresh, non-hygroscopic DMSO is recommended.[1][5] Sonication may also be beneficial.[6]
50 mg/mL[6][7]154.92 mM[6][7]Sonication is recommended.[6][7]
20.83 mg/mL[1]64.54 mM[1]Ultrasonic treatment may be needed.[1]
10 mg/mL[2]~31 mM-
Ethanol 2 mg/mL[5][6]6.19 mM[6]Heating is recommended.[6]
Water Insoluble[5]--

This compound Dihydrochloride

SolventSolubilityConcentration (Molar)Notes
DMSO Soluble to 5 mM5 mMGentle warming may be required.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base) for in vitro use.

Materials:

  • This compound (MW: 322.75 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO. For 3.23 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]

Protocol 2: In Vitro IKK Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on the IKK complex.[5][6][7]

Materials:

  • This compound stock solution in DMSO

  • Partially purified, pre-activated IKK complex

  • Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD)

  • MgATP

  • Phospho-[Ser32]-IκBα specific antibodies

  • ELISA plate and reader

  • Assay buffer

Procedure:

  • Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) in the assay buffer for 1 hour at 25°C.[5][6][7]

  • Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate and MgATP to each well.

  • Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an ELISA format with phospho-specific antibodies.

  • Quantify the results using a standard curve and calculate the IC₅₀ or Kᵢ value for this compound.[5]

Protocol 3: MTT Assay for Cell Proliferation

This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as multiple myeloma (MM) cells.[5][6][7]

Materials:

  • MM cell lines (e.g., RPMI 8226, U266)

  • This compound stock solution in DMSO

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04N HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 1.5 to 50 µM) for 48 hours.[2] Include a vehicle control (DMSO) group.

  • Four hours before the end of the incubation period, add 10 μL of MTT solution to each well.[5][6][7]

  • Incubate for the final 4 hours to allow for formazan crystal formation.

  • Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[5][6][7]

  • Measure the absorbance at 570 nm using a microplate reader.[5][6][7]

  • Calculate the percentage of cell viability relative to the vehicle control to determine the inhibitory effect of this compound.

Protocol 4: Preparation of an In Vivo Formulation

This protocol provides an example of how to formulate this compound for intravenous (i.v.) injection in animal models.[5]

Materials:

  • This compound stock solution in DMSO (e.g., 21.3 mg/mL)

  • PEG300

  • Tween 80

  • ddH₂O (double-distilled water)

  • Sterile tubes

Procedure (for a 1 mL working solution):

  • In a sterile tube, add 400 μL of PEG300.

  • To the PEG300, add 50 μL of a 21.3 mg/mL clarified DMSO stock solution of this compound and mix until the solution is clear.[5]

  • Add 50 μL of Tween 80 to the mixture and mix until clear.[5]

  • Add 500 μL of ddH₂O to bring the final volume to 1 mL.[5]

  • The final concentration of this clear solution will be 1.07 mg/mL (3.32 mM).

  • This solution should be used immediately for optimal results.[5]

Visualizations

Mechanism of Action: NF-κB Signaling Pathway Inhibition

This compound acts by inhibiting the IKK complex, a critical upstream kinase in the canonical NF-κB signaling pathway. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and blocking its nuclear translocation and transcriptional activity.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation PS1145 This compound PS1145->IKK_complex Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: this compound inhibits the IKK complex in the NF-κB pathway.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in preclinical research, from initial compound handling to data analysis for both in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start This compound Powder prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock storage Aliquot & Store (-80°C) prep_stock->storage dilute_invitro Prepare Working Dilutions in Culture Medium storage->dilute_invitro Use for In Vitro prep_invivo Prepare Dosing Formulation (e.g., with PEG300/Tween 80) storage->prep_invivo Use for In Vivo cell_treatment Treat Cells (e.g., 48 hours) dilute_invitro->cell_treatment assay Perform Assay (e.g., MTT, Kinase Assay) cell_treatment->assay analysis_invitro Data Analysis (IC₅₀, Viability %) assay->analysis_invitro animal_treatment Administer to Animal Model (e.g., i.v. injection) prep_invivo->animal_treatment observation Monitor & Collect Samples animal_treatment->observation analysis_invivo Data Analysis (Tumor Growth, Biomarkers) observation->analysis_invivo

Caption: General experimental workflow for using this compound.

References

Application Note: Long-Term Stability of PS-1145 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PS-1145 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By targeting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This action blocks NF-κB activation and the transcription of downstream genes involved in inflammation, cell survival, and immune responses.[2][3][4] Given its role in critical cellular processes, the precise and consistent delivery of active this compound in experimental settings is paramount. This application note provides a summary of known stability data, protocols for solution preparation and storage, and a general methodology for conducting long-term stability assessments to ensure experimental reproducibility and accuracy.

Summary of this compound Stability and Storage

The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage conditions. While specific kinetic degradation data in various solutions is not extensively published, the following tables summarize the manufacturer's recommendations and best practices derived from available literature.

Table 1: Storage and Stability of Solid this compound

ParameterRecommendationStability Period
Storage Temperature-20°C≥ 3-4 years[1][5]
ContainerTightly sealed vialNot specified
EnvironmentDry, protected from lightNot specified

Table 2: Solubility and Stock Solution Recommendations

SolventConcentrationStorage TemperatureRecommended Duration
DMSO10 mg/mL[1] or 64 mg/mL[5]-20°CUp to 1 month is a general guideline for bioactive solutions; some sources suggest up to 1 year.[6] It is best practice to use as soon as possible.

Note: For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] It is strongly recommended that aqueous working solutions be prepared fresh from a DMSO stock solution on the day of use.[6]

This compound Mechanism of Action: Inhibition of the NF-κB Pathway

This compound exerts its biological effect by directly inhibiting the IKK complex, a central node in the canonical NF-κB signaling cascade. The diagram below illustrates this pathway and the specific point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Binds IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates IκBα PS1145 This compound PS1145->IKK_Complex Inhibits p_IkBa P-IκBα Proteasome Proteasome Degradation IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB_Active p65/p50 (Active) IkBa_NFkB->NFkB_Active Releases p65/p50 NFkB_Nuc p65/p50 NFkB_Active->NFkB_Nuc Translocates DNA DNA NFkB_Nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

This compound inhibits the IKK complex, preventing NF-κB activation.

Experimental Protocols

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.

Materials:

  • This compound solid (Formula Weight: 322.75 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, tightly sealing vials (e.g., cryogenic vials)

  • Calibrated analytical balance and appropriate weighing vessel

  • Vortex mixer

Procedure:

  • Pre-use Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.23 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store immediately at -20°C, protected from light. This minimizes freeze-thaw cycles which can degrade the compound.

Protocol 3.2: General Methodology for Long-Term Stability Assessment

This protocol provides a general framework for researchers to determine the stability of this compound in a specific solvent or buffer system over time. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradants.

Objective: To quantify the degradation of this compound in a specific solution under defined storage conditions (e.g., temperature, light exposure) over a set period.

Workflow Diagram:

Stability_Workflow start Start prep Prepare this compound Solution (e.g., in DMSO or buffer) start->prep aliquot Aliquot into Vials for Each Time Point & Condition prep->aliquot store Store Aliquots under Varied Conditions (e.g., 4°C, RT, -20°C, Light/Dark) aliquot->store timepoint_loop For Each Time Point (T=0, 1, 7, 14, 30 days...) store->timepoint_loop collect Collect Triplicate Samples from Each Condition timepoint_loop->collect Yes end End: Determine Shelf-Life timepoint_loop->end No (Final Time Point) analyze Analyze by HPLC collect->analyze quantify Quantify Peak Area of Parent Compound (this compound) analyze->quantify calculate Calculate % Remaining vs. T=0 quantify->calculate calculate->timepoint_loop

Workflow for assessing the long-term stability of this compound in solution.

Procedure:

  • Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest, as described in Protocol 3.1.

  • Initial Analysis (T=0): Immediately after preparation, analyze triplicate samples of the solution via a validated HPLC method to establish the initial concentration (100% reference point).

  • Storage: Aliquot the remaining solution into multiple sealed vials, sufficient for all planned time points and conditions. Store these vials under the conditions to be tested (e.g., -20°C, 4°C, room temperature; protected from light vs. exposed to light).

  • Time-Point Sampling: At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 30 days, 60 days), retrieve vials from each storage condition.

  • Sample Analysis: Allow the samples to equilibrate to room temperature and analyze in triplicate using the same HPLC method as for the T=0 sample.

  • Data Analysis:

    • Measure the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 average peak area.

    • Plot the percentage of remaining this compound versus time for each condition. The shelf-life is often defined as the time at which the concentration drops below 90% of the initial value.[7]

Recommendations and Best Practices

  • Solid Storage: this compound powder is stable for years when stored correctly at -20°C.[1][5]

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month as a conservative guideline.

  • Working Solutions: Always prepare aqueous working solutions fresh from the stock solution on the day of the experiment.[6] The stability of this compound in aqueous buffers is not well characterized and is likely to be significantly shorter than in DMSO.

  • Verification: For long-term or critical studies, it is advisable to perform a stability assessment in your specific experimental buffer using a method similar to the one outlined in Protocol 3.2 to ensure the compound's integrity throughout the experiment.

References

Application Notes and Protocols for PS-1145 Treatment in In Vitro Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of PS-1145, a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex. The protocols detailed below are intended to guide researchers in utilizing this compound to study its effects on various cancer cell lines, with a focus on its anti-proliferative, pro-apoptotic, and NF-κB pathway-inhibitory activities.

Introduction

This compound is a small molecule that specifically targets the IκB kinase (IKK), a critical component of the nuclear factor kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a key regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. These target genes include anti-apoptotic proteins and cyclins, which are crucial for cancer cell survival and proliferation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound on Cell Viability

Cell LineCancer TypeIC50 (µM)Assay MethodReference
HONE1Nasopharyngeal Carcinoma26.5MTT[2]
HK1Nasopharyngeal Carcinoma25.8MTT[2]
C666Nasopharyngeal Carcinoma8.7MTT[2]
NPC43Nasopharyngeal Carcinoma6.7MTT[2]
NP460 (non-tumorigenic)Nasopharyngeal Epithelial> 40MTT[2]
NP69 (non-tumorigenic)Nasopharyngeal Epithelial37.2MTT[2]

Table 2: Effect of this compound on Apoptosis

Cell LineCancer TypeThis compound Concentration (µM)ObservationReference
C666Nasopharyngeal Carcinoma32Induction of apoptosis observed.[2]
PC-3Prostate Carcinoma5-20Sensitization to TNF-alpha induced apoptosis.
DU145Prostate Carcinoma5-20Sensitization to TNF-alpha induced apoptosis.

Table 3: Effect of this compound on NF-κB Signaling Pathway

Cell LineCancer TypeThis compound Concentration (µM)EffectReference
HONE1Nasopharyngeal CarcinomaNot specifiedDown-regulation of phosphorylated p65 and IκBα.[2]
HK1Nasopharyngeal CarcinomaNot specifiedDown-regulation of phosphorylated p65 and IκBα.[2]
C666Nasopharyngeal CarcinomaNot specifiedDown-regulation of phosphorylated p65 and IκBα.[2]
PC-3Prostate Carcinoma5-20Efficiently inhibited basal and induced NF-kappaB activity.
DU145Prostate Carcinoma5-20Efficiently inhibited basal and induced NF-kappaB activity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is based on the methodology used to determine the IC50 values of this compound in nasopharyngeal carcinoma cell lines.[2]

Materials:

  • Cancer cell lines (e.g., HONE1, C666)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from approximately 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a general procedure for assessing apoptosis and can be adapted for use with this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 32 µM for C666 cells) and a vehicle control for the desired time period (e.g., 24 or 48 hours).[2]

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins

This protocol is based on the methods used to assess the effect of this compound on NF-κB signaling in NPC cell lines.[2]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture dishes and treat with this compound at the desired concentrations and for the desired time.

  • Lyse the cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p65) or a loading control (e.g., anti-β-actin).

Mandatory Visualization

PS1145_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Signal Transduction IkB IκBα IKK_complex->IkB 3. Phosphorylation IkB_P p-IκBα PS1145 PS1145 PS1145->IKK_complex Inhibition NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 5. Nuclear Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation DNA κB Sites NFkB_nuc->DNA 6. DNA Binding Gene_Expression Gene Expression (Anti-apoptotic, Proliferation) DNA->Gene_Expression 7. Transcription Cell_Survival Cancer Cell Survival & Proliferation Gene_Expression->Cell_Survival Promotes

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental_Workflow cluster_assays 3. In Vitro Assays Start Start: Cancer Cell Lines Cell_Culture 1. Cell Culture (e.g., HONE1, C666, PC-3) Start->Cell_Culture PS1145_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->PS1145_Treatment Viability_Assay Cell Viability Assay (MTT) PS1145_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) PS1145_Treatment->Apoptosis_Assay Western_Blot Western Blot (NF-κB Pathway) PS1145_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy of this compound Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound in cancer cell lines.

References

Application Notes and Protocols for PS-1145 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, this compound targets the IKKβ subunit, playing a crucial role in the inflammatory response, immune regulation, and cell survival. These application notes provide a detailed protocol for utilizing this compound in a biochemical kinase assay to determine its inhibitory activity against IKKβ.

Mechanism of Action

This compound exerts its inhibitory effect by blocking the phosphorylation of IκBα, the natural substrate of the IKK complex. In a resting state, IκBα is bound to the NF-κB dimer, sequestering it in the cytoplasm. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IKK complex becomes activated and phosphorylates IκBα at serine residues 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound, by inhibiting IKKβ, prevents the initial phosphorylation of IκBα, thereby keeping the NF-κB pathway in its inactive state.

Quantitative Data Summary

The inhibitory potency of this compound against IKKβ and its effect on various cancer cell lines are summarized in the table below.

Target/Cell LineAssay TypeIC50Reference
IKKβBiochemical Kinase Assay88 nM
K562 (Chronic Myelogenous Leukemia)Proliferation Assay~10-50 µM
KCL22 (Chronic Myelogenous Leukemia)Proliferation Assay~10-50 µM
HTB-26 (Breast Cancer)Proliferation Assay~10-50 µM
PC-3 (Prostate Cancer)Proliferation Assay~10-50 µM
HepG2 (Hepatocellular Carcinoma)Proliferation Assay~10-50 µM

Experimental Protocols

Biochemical IKKβ Kinase Assay using ELISA

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of IKKβ and the inhibitory effect of this compound. The assay detects the phosphorylation of a biotinylated IκBα-derived peptide substrate.

Materials and Reagents:

  • Recombinant human IKKβ (e.g., Promega, #V4502)

  • Biotinylated IκBα peptide substrate (Sequence: Biotin-RHDSGLDSMKD)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Streptavidin-coated 96-well plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anti-phospho-IκBα (Ser32) antibody (e.g., Cell Signaling Technology, #2859)

  • Streptavidin-HRP conjugate (e.g., BD Biosciences, #554066)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Coat Plate with Substrate: Dilute the biotinylated IκBα peptide substrate to 2 µg/mL in PBS. Add 100 µL to each well of a streptavidin-coated 96-well plate. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Block: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Wash: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, recombinant IKKβ (e.g., 20 ng per well), and the biotinylated IκBα peptide substrate (final concentration of 250 µM).

    • Add 40 µL of the master mix to each well.

    • Add 10 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the respective wells.

    • Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration of 10 µM) to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction: Stop the reaction by adding 50 µL of 50 mM EDTA to each well.

  • Wash: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Primary Antibody Incubation: Dilute the anti-phospho-IκBα (Ser32) antibody in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well and incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Secondary Antibody (HRP Conjugate) Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop and Read: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

NF-κB Signaling Pathway and Inhibition by this compound

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50-p65 IKK_complex->IkBa_NFkB Phosphorylates PS1145 This compound PS1145->IKK_complex Inhibits p_IkBa_NFkB P-IκBα-p50-p65 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p50-p65 Proteasome->NFkB Releases NFkB_nuc p50-p65 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Kinase Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Dilute_PS1145 Prepare this compound Dilutions Add_PS1145 Add this compound/Vehicle Dilute_PS1145->Add_PS1145 Coat_Plate Coat Plate with Biotin-IκBα Substrate Add_Kinase_Mix Add IKKβ Kinase Mix Coat_Plate->Add_Kinase_Mix Add_Kinase_Mix->Add_PS1145 Start_Reaction Initiate with ATP & Incubate Add_PS1145->Start_Reaction Stop_Reaction Stop Reaction (EDTA) Start_Reaction->Stop_Reaction Add_Primary_Ab Add Anti-phospho-IκBα Ab Stop_Reaction->Add_Primary_Ab Add_HRP_Conj Add Streptavidin-HRP Add_Primary_Ab->Add_HRP_Conj Add_Substrate Add TMB Substrate Add_HRP_Conj->Add_Substrate Read_Plate Read Absorbance (450 nm) Add_Substrate->Read_Plate

How to prepare PS-1145 for intraperitoneal injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1][2] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[3][4] This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immune responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB signaling pathway is implicated in various chronic inflammatory diseases and cancers, making it a significant therapeutic target.[3][6] These notes provide a comprehensive guide for the preparation and intraperitoneal administration of this compound for in vivo research applications.

Data Presentation: Properties of this compound

PropertyValueSource
Synonyms IKK Inhibitor X[7]
Molecular Formula C₁₇H₁₁ClN₄O[7]
Molecular Weight 322.75 g/mol [8]
CAS Number 431898-65-6[7]
Appearance Crystalline solid / Yellow solid powder[4][7]
Purity ≥98%[7]
In Vitro IC₅₀ 88 nM for IKK, 100 nM for IKK complex[1][7]
Solubility DMSO: 10-64 mg/mL, Ethanol: 2 mg/mL, Water: Insoluble[7][8]
Storage (Powder) -20°C for up to 3 years[8][9]
Storage (in DMSO) -80°C for 1 year, -20°C for 1 month[8]

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the mechanism of action for this compound. Proinflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. This compound directly inhibits the kinase activity of the IKK complex, preventing IκBα phosphorylation and keeping NF-κB sequestered in the cytoplasm.[10][11]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Proinflammatory Stimuli (e.g., TNFα, IL-1) receptor Cell Surface Receptor stimuli->receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK_complex Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα PS1145 This compound PS1145->IKK_complex Inhibits p_IkBa P-IκBα IkBa_p50_p65->p_IkBa ub Ubiquitination p_IkBa->ub proteasome Proteasome Degradation ub->proteasome p50_p65 p50/p65 Dimer (Active NF-κB) proteasome->p50_p65 Releases DNA Target Gene DNA p50_p65->DNA Binds to promoter p50_p65->DNA Nuclear Translocation transcription Gene Transcription (Inflammation, Cell Survival) DNA->transcription

Caption: Mechanism of this compound in the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol details the preparation of a this compound suspension suitable for intraperitoneal injection in animal models, based on established formulations.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the total volume of injection solution needed based on the number of animals, their weights, and the desired dose (e.g., 50 mg/kg).[1] The final concentration of the drug in the vehicle will depend on the injection volume (e.g., 10 ml/kg).[12]

  • Prepare DMSO Stock Solution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure complete dissolution by vortexing. Note: Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Formulate the Final Solution: For every 1 mL of final injection solution, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:

    • Add 100 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL) to 400 µL of PEG300. Mix until uniform.[1]

    • Add 50 µL of Tween-80 to the mixture. Mix until uniform.[1]

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.[1]

  • Final Concentration: This example formulation results in a final this compound concentration of 2.08 mg/mL. The solution should be used immediately for optimal results.[8]

Workflow for this compound Solution Preparation

G start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in DMSO to create stock solution weigh->dissolve mix_peg 3. Add PEG300 (40% of final volume) dissolve->mix_peg mix_tween 4. Add Tween-80 (5% of final volume) mix_peg->mix_tween mix_saline 5. Add Saline (45% of final volume) mix_tween->mix_saline vortex 6. Vortex until uniform mix_saline->vortex end End: Injectable Solution vortex->end

Caption: Workflow for preparing this compound injectable solution.
Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a generalized procedure for IP injection in mice and should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound injection solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles, 25-27 gauge[12]

  • Animal scale

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the this compound solution to be administered.

  • Restraint: Restrain the mouse securely. A common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail. The animal should be tilted slightly head-down to allow abdominal organs to shift away from the injection site.

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[12] This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.

  • Injection:

    • Insert the sterile needle, bevel up, at a 30-40 degree angle into the identified injection site.[12]

    • Advance the needle just enough to penetrate the abdominal wall. The depth will vary with the size of the animal.

    • Gently pull back on the syringe plunger to check for negative pressure. If blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) appears, withdraw the needle and reinject at a new site with a fresh needle.

    • If there is negative pressure, depress the plunger smoothly to administer the solution. The maximum recommended injection volume is typically 10 ml/kg.[12]

  • Post-Injection:

    • Withdraw the needle swiftly and return the mouse to its cage.

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions according to your approved protocol.

    • Dispose of all sharps and waste according to institutional guidelines.

References

Application Notes and Protocols for the Use of PS-1145 in Western Blot Analysis of p-IκBα

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1][2] It plays a critical role in the inhibition of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of cellular responses to inflammatory stimuli, stress, and is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[3][4][5] The activation of the NF-κB pathway is initiated by the phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 by the IKK complex.[5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription.[3][5][6] this compound exerts its inhibitory effect by blocking this initial phosphorylation of IκBα, thereby preventing NF-κB activation.[1][2][7] Western blotting is a widely used and effective technique to qualitatively and quantitatively assess the phosphorylation status of IκBα, providing a direct measure of this compound efficacy.[7][8] These application notes provide detailed protocols for the use of this compound in cell culture and subsequent analysis of phosphorylated IκBα (p-IκBα) levels by Western blot.

Data Presentation

This compound Inhibitory Activity
ParameterValueCell Line(s)Reference
IC50 (IKK inhibition) 88 nMIn vitro kinase assay[1][2]
Effective Concentration for p-IκBα Inhibition 10-20 µMDU145 and PC3 (prostate cancer)[8]
Concentration for NF-κB Pathway Inhibition 32 µMHONE1, HK1, and C666 (nasopharyngeal carcinoma)[7]

Signaling Pathway

The canonical NF-κB signaling pathway is a critical cellular cascade that responds to a variety of external stimuli. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.

NF_kappaB_Pathway Canonical NF-κB Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB 3. Phosphorylation PS1145 This compound PS1145->IKK_complex Inhibition p_IkBa p-IκBα Ub Ubiquitin p_IkBa->Ub 4. Ubiquitination Proteasome Proteasome Ub->Proteasome 5. Degradation NFkB_active NF-κB (Active) Proteasome->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus 6. Nuclear Translocation DNA DNA NFkB_nucleus->DNA 7. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription

Caption: Canonical NF-κB signaling and this compound inhibition point.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in sterile DMSO.[2] For example, a 10 mM stock solution. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10, 20, 50 µM).[2][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment:

    • For inhibition of basal p-IκBα, replace the culture medium with medium containing the desired concentrations of this compound or vehicle control and incubate for the desired time (e.g., 12-24 hours).[8]

    • For inhibition of stimulated p-IκBα, pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) before adding a stimulating agent such as TNF-α (e.g., 10 ng/mL) or IL-1β for a short duration (e.g., 5-15 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Protocol for p-IκBα Detection

Western_Blot_Workflow Western Blot Workflow for p-IκBα Detection Sample_Prep 1. Cell Lysis and Protein Quantification SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 4. Membrane Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis.

Materials:

  • Protein lysates from this compound treated and control cells

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against p-IκBα (e.g., rabbit monoclonal anti-phospho-IκBα Ser32)

  • Primary antibody against total IκBα (as a loading control)

  • Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature with gentle agitation.[10]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with antibodies against total IκBα and a housekeeping protein to ensure equal protein loading.

Conclusion

This compound serves as a valuable tool for investigating the role of the NF-κB signaling pathway in various biological processes. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound and Western blotting to study the inhibition of IκBα phosphorylation. Careful optimization of experimental conditions for specific cell systems will ensure reliable and reproducible results.

References

Application Notes and Protocols: PS-1145 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and resistance to therapy. By inhibiting IKK, this compound blocks the activation of NF-κB, making it a promising agent for cancer therapy, particularly in combination with conventional chemotherapy. These application notes provide a summary of the preclinical rationale and protocols for combining this compound with bortezomib, imatinib, and docetaxel.

Mechanism of Action: this compound and NF-κB Signaling

The NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IKK complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. This compound specifically inhibits the catalytic activity of IKKβ, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB activation.

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

This compound in Combination with Bortezomib for Multiple Myeloma

Rationale: Bortezomib, a proteasome inhibitor, is a standard therapy for multiple myeloma. While it can induce apoptosis, some tumor cells develop resistance, partly through the activation of the NF-κB pathway. Studies have shown that bortezomib can paradoxically lead to the activation of NF-κB by stimulating the IKKβ pathway.[1][2] Combining bortezomib with an IKK inhibitor like this compound can block this pro-survival signaling, thereby enhancing bortezomib-induced cytotoxicity.[1]

Quantitative Data Summary:

Cell LineTreatmentEffectReference
RPMI 8226MLN120B + BortezomibEnhanced cytotoxicity[1]
Primary MM CellsMLN120B + BortezomibSignificantly enhanced cytotoxicity[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI 8226, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of this compound (in DMSO) and bortezomib (in saline). Dilute to desired concentrations in culture medium just before use.

  • Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of this compound, bortezomib, or the combination of both for 48 hours. Include a vehicle control (DMSO).

  • Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment.

G Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits IKK IKK Bortezomib->IKK Activates Apoptosis Apoptosis Proteasome->Apoptosis IkB IkB NF-kB NF-kB NF-kB->Apoptosis Inhibits IKK->NF-kB Activates This compound This compound This compound->IKK Inhibits

Caption: this compound potentiates bortezomib-induced apoptosis.

This compound in Combination with Imatinib for Chronic Myeloid Leukemia (CML)

Rationale: Imatinib, a BCR-ABL tyrosine kinase inhibitor, is the standard of care for CML. However, resistance to imatinib can develop, often due to mutations in the BCR-ABL kinase domain or activation of alternative survival pathways, including the NF-κB pathway.[3] Inhibition of the IKK/NF-κB pathway with agents like this compound has been shown to induce apoptosis in both imatinib-sensitive and imatinib-resistant CML cells, suggesting a promising combination strategy to overcome resistance.[4][5]

Quantitative Data Summary:

Studies using the IKK2 inhibitor AS602868 have demonstrated its efficacy in CML cells.

Cell LineTreatmentIC50EffectReference
LAMA84 (Imatinib-sensitive)AS6028683-4 µMGrowth inhibition[4]
LAMA84 (Imatinib-resistant)AS6028681-2 µMInduction of death[4]
BaF3-Bcr-Abl (Imatinib-resistant)AS6028681-2 µMInduction of death[4]
Primary CML cells (Imatinib-resistant)AS602868Not specifiedInhibition of proliferation and colony formation[4][5]

Experimental Protocol: Colony Formation Assay

  • Cell Preparation: Isolate mononuclear cells from the bone marrow of CML patients by Ficoll-Paque density gradient centrifugation.

  • Drug Preparation: Prepare stock solutions of this compound and imatinib in DMSO.

  • Colony Culture: Plate 1 x 10^5 cells/mL in methylcellulose medium (e.g., MethoCult H4230) containing appropriate cytokines.

  • Treatment: Add this compound, imatinib, or the combination to the cultures at various concentrations.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14 days.

  • Colony Counting: Score the number of colonies (aggregates of >40 cells) under an inverted microscope.

  • Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on hematopoietic colony formation.

G BCR-ABL BCR-ABL IKK IKK BCR-ABL->IKK Activates Imatinib Imatinib Imatinib->BCR-ABL Inhibits NF-kB NF-kB IKK->NF-kB Activates This compound This compound This compound->IKK Inhibits Cell_Survival Cell_Survival NF-kB->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: this compound and Imatinib target parallel survival pathways.

This compound in Combination with Docetaxel for Prostate Cancer

Rationale: Docetaxel is a standard first-line chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).[6] However, the development of resistance is a major clinical challenge. The NF-κB pathway is often constitutively active in prostate cancer and is implicated in resistance to chemotherapy by promoting cell survival and inhibiting apoptosis.[7][8] Combining docetaxel with an IKK inhibitor like this compound is hypothesized to sensitize prostate cancer cells to docetaxel-induced apoptosis and overcome resistance.

Quantitative Data Summary:

While direct studies on the combination of this compound and docetaxel are limited, studies on combining docetaxel with other agents that induce apoptosis provide a strong rationale. For example, the combination of docetaxel with an AURKA inhibitor has been shown to sensitize prostate cancer cells to docetaxel.[9]

Cell LineTreatmentEffectReference
DU145AURKA inhibitor + DocetaxelSensitized cells to docetaxel treatment[9]
PC-3MSeC + DocetaxelSynergistic inhibition of cell growth[8]

Experimental Protocol: In Vivo Tumor Xenograft Study

  • Cell Line and Animals: Use androgen-independent prostate cancer cell lines (e.g., PC-3, DU145). Implant 1 x 10^6 cells subcutaneously into the flank of male nude mice.

  • Tumor Growth: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Drug Formulation and Administration: Formulate this compound for intraperitoneal (i.p.) injection and docetaxel for intravenous (i.v.) injection.

  • Treatment Schedule: Administer this compound (e.g., 50 mg/kg, i.p., daily), docetaxel (e.g., 10 mg/kg, i.v., once a week), and the combination of both. Include a vehicle control group. Treat for 3-4 weeks.

  • Monitoring: Monitor tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

  • Data Analysis: Compare the tumor growth inhibition and final tumor weights between the treatment groups.

G Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis NF-kB NF-kB NF-kB->Apoptosis Inhibits This compound This compound IKK IKK This compound->IKK Inhibits IKK->NF-kB Activates

Caption: this compound enhances docetaxel-induced apoptosis by inhibiting NF-kB.

Conclusion

The preclinical data strongly support the combination of the IKK inhibitor this compound with standard chemotherapy agents like bortezomib, imatinib, and docetaxel. By targeting the pro-survival NF-κB pathway, this compound has the potential to enhance the efficacy of these agents and overcome mechanisms of drug resistance. The provided protocols offer a framework for further investigation of these promising combination therapies in a research setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PS-1145 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PS-1145, a potent IκB kinase (IKK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant pathway information to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the nuclear factor kappa B (NF-κB) inhibitor, IκBα. This action blocks the nuclear translocation of NF-κB, a transcription factor that plays a key role in inflammation, cell survival, and immune responses, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: Based on published studies, a starting dose for this compound can vary depending on the animal model and the disease indication. For instance, in a mouse xenograft model of nasopharyngeal carcinoma, a dose of 3 mg/kg administered intravenously has been shown to be effective in suppressing tumor growth without apparent adverse effects[1]. In a rat model of DMBA-induced skin tumors, a higher dose of 50 mg/kg administered intravenously was used to promote apoptosis[2]. It is recommended to perform a dose-escalation study to determine the optimal dose for your specific model.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound has low aqueous solubility. A common formulation for creating a suspension suitable for oral or intraperitoneal administration involves the use of a vehicle composed of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline to achieve the desired concentration[3]. It is crucial to prepare the formulation freshly before each use.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from preclinical studies.

ParameterValueSpeciesDisease ModelAdministration RouteSource
Effective Dose 3 mg/kgMouseNasopharyngeal Carcinoma XenograftIntravenous[1]
Effective Dose 50 mg/kgRatDMBA-induced Skin TumorIntravenous[2]
Adverse Effects No apparent adverse effectsMouseNasopharyngeal Carcinoma XenograftIntravenous[1]

Signaling Pathway

This compound targets the canonical NF-κB signaling pathway by inhibiting the IKK complex. The diagram below illustrates this pathway.

NF_kappaB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates PS1145 This compound PS1145->IKK_complex Inhibits p_IkBa_p65_p50 p-IκBα-p65-p50 IkBa_p65_p50->p_IkBa_p65_p50 Ub Ubiquitination p_IkBa_p65_p50->Ub Proteasome Proteasome Degradation Ub->Proteasome p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral or Intraperitoneal Administration

This protocol describes the preparation of a suspended solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is fully dissolved.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. For example, to prepare 1 mL of a 2.08 mg/mL final solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80.

  • Mix again until the solution is homogeneous.

  • Add sterile saline to reach the final desired volume. In the example, add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final suspension before each administration to ensure uniformity.

  • It is recommended to prepare this formulation fresh on the day of use[3].

Protocol 2: In Vivo Efficacy Study Workflow

The following diagram outlines a general workflow for an in vivo efficacy study using a kinase inhibitor like this compound.

InVivo_Workflow A Animal Model Acclimatization B Tumor Cell Implantation (for cancer models) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Initiation (Vehicle vs. This compound) D->E F Dosing (e.g., daily, bi-weekly) E->F G Monitor Body Weight & Clinical Signs F->G H Tumor Volume Measurement F->H J Study Endpoint F->J I Pharmacodynamic Analysis (e.g., tissue sampling) H->I K Tumor Excision & Weight J->K L Data Analysis K->L

Caption: General workflow for an in vivo efficacy study of this compound.

Troubleshooting Guide

Problem 1: Poor solubility of this compound during formulation.

  • Possible Cause: this compound has low aqueous solubility. The vehicle components may not be appropriate, or the mixing procedure may be inadequate.

  • Solution:

    • Ensure fresh, anhydrous DMSO is used, as it is hygroscopic and absorbed water can reduce solubility.

    • When preparing the formulation, add the components in the correct order (DMSO stock, then PEG300, then Tween-80, and finally saline) and ensure thorough mixing at each step.

    • Gentle warming and sonication can aid in the dissolution process, but care should be taken to avoid degradation of the compound.

    • If precipitation still occurs, consider adjusting the ratios of the vehicle components.

Problem 2: Lack of efficacy in the in vivo model.

  • Possible Causes:

    • The dosage of this compound may be too low for the specific animal model or disease.

    • The dosing frequency may not be optimal to maintain therapeutic concentrations of the drug.

    • Poor bioavailability of the administered formulation.

    • The target pathway (NF-κB) may not be a primary driver of the disease in your model.

  • Solutions:

    • Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dose.

    • Perform a pilot pharmacokinetic study to determine the half-life of this compound in your model and adjust the dosing frequency accordingly.

    • Ensure the formulation is a homogenous suspension and is well-mixed before each administration to guarantee accurate dosing.

    • Confirm the activation of the NF-κB pathway in your specific disease model through methods such as Western blotting for phosphorylated IκBα or p65.

Problem 3: Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).

  • Possible Causes:

    • The administered dose of this compound may be too high and exceeding the MTD.

    • The vehicle itself may be causing toxicity, especially with frequent administration.

    • "Off-target" effects of the kinase inhibitor.

  • Solutions:

    • Reduce the dosage of this compound. If efficacy is compromised, consider combination therapies.

    • Administer the vehicle alone to a control group to assess its contribution to any observed toxicity.

    • Closely monitor the animals for clinical signs of toxicity and establish clear endpoint criteria.

    • If toxicity persists even at lower doses, it may indicate that this compound is not suitable for the chosen model or that off-target effects are significant.

References

Potential off-target effects of PS-1145

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PS-1145, a potent IκB kinase (IKK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the IκB kinase β (IKKβ) subunit, a key component of the IKK complex. It inhibits IKKβ with a half-maximal inhibitory concentration (IC50) of 88 nM and the entire IKK complex with an IC50 of 100 nM[1][2]. This inhibition prevents the phosphorylation of IκBα, leading to the suppression of the NF-κB signaling pathway.

Q2: Are there known off-target effects of this compound?

A2: Yes, while this compound is a specific inhibitor of IKKβ, studies at higher concentrations have revealed potential off-target activities. A kinase profiling screen at a concentration of 10 µM has shown that this compound can inhibit other kinases. Notably, significant inhibition was observed for PIM kinase family members (PIM1 and PIM3) and kinases involved in the MAPK signaling pathway, such as ERK8 and MNK1.

Q3: My cells are showing unexpected phenotypes not consistent with NF-κB inhibition. Could this be due to off-target effects?

A3: It is possible. If you observe phenotypes that cannot be explained by the inhibition of the NF-κB pathway, it is crucial to consider potential off-target effects, especially if you are using this compound at concentrations significantly higher than its IC50 for IKKβ. We recommend performing dose-response experiments and validating target engagement to distinguish between on-target and off-target effects.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired inhibition of the NF-κB pathway. Performing a dose-response curve in your specific cell line or system is crucial to determine the optimal concentration. Additionally, including appropriate controls, such as a structurally different IKK inhibitor, can help to confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell toxicity or reduced viability at concentrations that should be selective for IKKβ. Off-target inhibition of kinases essential for cell survival.1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for NF-κB pathway inhibition (e.g., by measuring IκBα phosphorylation). A large discrepancy may suggest off-target toxicity. 2. Consult kinome profiling data: Review the provided kinase selectivity data to see if kinases known to be critical for your cell line's survival are potential off-targets. 3. Use a rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a resistant form of the off-target kinase.
Inconsistent or paradoxical effects on downstream signaling pathways (e.g., activation of a pathway that should be inhibited). 1. Activation of compensatory signaling pathways: Inhibition of the NF-κB pathway might lead to the upregulation of other survival pathways. 2. Direct off-target effects on other signaling cascades. 1. Profile key signaling pathways: Use techniques like western blotting to analyze the activation state of other relevant pathways, such as the MAPK/ERK and JNK pathways. 2. Titrate this compound concentration: Determine if the paradoxical effect is dose-dependent. Off-target effects are often more pronounced at higher concentrations.
Lack of a clear phenotypic response despite evidence of NF-κB pathway inhibition. 1. Cell-type specific signaling redundancy: In some cell types, other pathways may compensate for the loss of NF-κB signaling. 2. Experimental conditions: The duration of treatment or the specific stimulus used may not be optimal to observe the expected phenotype.1. Investigate alternative survival pathways: Analyze other pro-survival pathways that might be active in your cellular context. 2. Optimize experimental parameters: Vary the treatment time and stimulus to ensure the conditions are appropriate for observing the desired effect.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target and a panel of other kinases.

Table 1: On-Target Activity of this compound

TargetIC50 (nM)
IKKβ88
IKK complex100

Table 2: Off-Target Profile of this compound at 10 µM

Kinase FamilyKinaseRemaining Activity (%) at 10 µM this compound
PIM PIM113
PIM39
MAPK ERK842
MNK144
GSK GSK3β46
DYRK DYRK1A47
DYRK350
Other Lck57
RSK166
HIPK267
CAMKKβ69
ROCK269
Aurora B70
MELK70
MNK270
PRK271
CAMK173
SGK175
CDK2-Cyclin A76
PKCα77

Data presented as the percentage of remaining kinase activity in the presence of 10 µM this compound. A lower percentage indicates stronger inhibition. Data is derived from a single high-throughput screen and IC50 values for these off-targets are not publicly available.

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against IKKβ.

Materials:

  • Recombinant active IKKβ

  • IκBα-derived peptide substrate (e.g., Biotin-KKK-HDSGLDSMK-OH)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Method:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the kinase reaction buffer, recombinant IKKβ, and the IκBα peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular Western Blot Analysis of On-Target and Off-Target Effects

This protocol is to assess the effect of this compound on the phosphorylation of IκBα (on-target) and potential off-targets like ERK and JNK in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Stimulus (e.g., TNF-α to activate the NF-κB pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Method:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a predetermined time (e.g., 15-30 minutes) to induce pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

Signaling Pathways

Caption: Intended NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK1_2 MKK1/2 MAPKKK->MKK1_2 JNK JNK MKK4_7->JNK P ERK ERK MKK1_2->ERK P p_JNK p-JNK p_ERK p-ERK Transcription_Factors Transcription Factors (e.g., c-Jun, Elk-1) p_JNK->Transcription_Factors Translocation p_ERK->Transcription_Factors Translocation PS1145 This compound (High Conc.) PS1145->JNK PS1145->ERK Potential Off-Target Inhibition Gene Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene

Caption: Potential off-target inhibition of the MAPK (ERK/JNK) pathway by this compound.

Experimental Workflow

G cluster_workflow Workflow for Investigating Off-Target Effects A 1. Cell Culture - Seed cells and allow adherence B 2. Treatment - Add this compound at various concentrations - Include vehicle control (DMSO) A->B C 3. Stimulation - Treat with an appropriate agonist (e.g., TNF-α) B->C D 4. Cell Lysis - Harvest cells and prepare protein lysates C->D E 5. Protein Quantification - Determine protein concentration (e.g., BCA assay) D->E F 6. Western Blot - SDS-PAGE, transfer, and blotting E->F G 7. Antibody Incubation - Primary antibodies (p-IκBα, p-ERK, etc.) - Secondary antibodies F->G H 8. Detection & Analysis - ECL detection and band quantification G->H

Caption: Experimental workflow for western blot analysis of off-target effects.

References

Technical Support Center: PS-1145 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using PS-1145 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the IκB kinase (IKK) complex, with an IC50 of 88 nM.[1] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the nuclear factor-kappa B (NF-κB). This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.[2][3]

Q2: How should I dissolve and store this compound?

This compound is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and store it at -20°C.[4] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4] For long-term storage, it is advisable to store the powder at -20°C.

Q3: What are the key considerations before starting a cytotoxicity or cell viability assay with this compound?

Before initiating an experiment, it is crucial to:

  • Determine the optimal cell density: The number of cells seeded can significantly impact the results. It is recommended to perform a cell titration to find the optimal density that ensures cells are in the logarithmic growth phase during the experiment.

  • Select the appropriate assay: The choice of assay (e.g., MTT, Caspase-Glo) depends on the research question. MTT assays measure metabolic activity, reflecting cell viability, while Caspase-Glo assays specifically measure apoptosis.

  • Optimize this compound concentration: A dose-response experiment should be conducted to determine the effective concentration range of this compound for the specific cell line being used.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High background absorbance Contamination of media or reagents with reducing agents.Use fresh, sterile media and reagents. Include a "media only" blank control to subtract background absorbance.
Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium for the assay.
Low absorbance readings Insufficient number of viable cells.Optimize the initial cell seeding density to ensure an adequate number of cells at the time of the assay.
Suboptimal incubation time with MTT reagent.Increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.
"Edge effect" in multi-well plates due to evaporation.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Guide 2: Issues with Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay)
Problem Possible Cause Solution
High background luminescence Contamination of reagents or well-to-well cross-contamination.Use sterile techniques and be careful not to touch the sides of the wells with pipette tips. Include a "no-cell" control to determine background luminescence.[5]
Low signal or no change in luminescence Caspase activation has not yet occurred or the peak has been missed.Perform a time-course experiment to determine the optimal time point for measuring caspase activity after this compound treatment.
The chosen cell line may be resistant to apoptosis induction by NF-κB inhibition alone.Consider combining this compound with another pro-apoptotic agent to enhance the apoptotic response.[3]
High variability between replicates Inconsistent cell numbers or health.Ensure consistent cell seeding and that cells are healthy and in the exponential growth phase before treatment.
Temperature fluctuations during the assay.Ensure that all reagents and plates are equilibrated to room temperature before use and maintain a stable temperature during incubation and measurement.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HeLaCervical Cancer5Inhibition of GST-IkB phosphorylation[1]
MDA-MB-231Breast Cancer> 100Cytotoxicity (CellTox Green)[1]
MDA-MB-231Breast Cancer0.9Antiproliferative (Hoechst staining)[1]
PC-3Prostate CancerNot specifiedInduces apoptosis[2]
K562Chronic Myelogenous LeukemiaNot specifiedInhibits proliferation[3]
BV2MicrogliaNot specifiedCytotoxicity (MTT)[7]

Experimental Protocols

MTT Cell Viability Assay Protocol (for Adherent Cells)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Caspase-Glo® 3/7 Assay Protocol
  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.[5]

    • Transfer the entire volume of the buffer into the substrate bottle and mix by gentle inversion until the substrate is completely dissolved. This is the Caspase-Glo® 3/7 Reagent.[5]

  • Assay Procedure:

    • After treating the cells with this compound in a white-walled 96-well plate, equilibrate the plate to room temperature for about 30 minutes.[9]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[5]

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[9]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[6]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Mandatory Visualizations

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation This compound This compound This compound->IKK_Complex Inhibition NF-κB NF-κB (p50/p65) IκBα->NF-κB IκBα_P p-IκBα IκBα->IκBα_P NF-κB->IκBα Inhibition NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NF-κB_nucleus->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_PS1145 3. Prepare this compound Dilutions Cell_Seeding->Prepare_PS1145 Treat_Cells 4. Treat Cells with this compound Prepare_PS1145->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Add_Reagent 6. Add Assay Reagent (e.g., MTT, Caspase-Glo) Incubate->Add_Reagent Incubate_Assay 7. Incubate as per Protocol Add_Reagent->Incubate_Assay Measure_Signal 8. Measure Signal (Absorbance/Luminescence) Incubate_Assay->Measure_Signal Analyze_Data 9. Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data

Caption: Experimental workflow for a this compound cytotoxicity/cell viability assay.

References

How to avoid PS-1145 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PS-1145, a potent IKK inhibitor. This guide addresses common issues, particularly precipitation in cell culture media, and provides detailed protocols and troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its downstream target genes, which are involved in inflammation, cell survival, and proliferation.[2][3]

Q2: Why does this compound precipitate when I add it to my cell culture media?

A2: this compound is a hydrophobic molecule with low aqueous solubility.[4] While it is soluble in organic solvents like DMSO, diluting the concentrated DMSO stock into the aqueous environment of cell culture media can cause it to "crash out" or precipitate. This is often due to a phenomenon known as "solvent shock," where the rapid change in solvent polarity reduces the compound's solubility.

Q3: What are the consequences of this compound precipitation in my experiments?

A3: The precipitation of this compound can lead to several experimental problems:

  • Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and misleading results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.

  • Assay Interference: Precipitates can interfere with imaging-based assays and other measurement techniques.

Q4: What is the recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Logical Flow for Troubleshooting Precipitation

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? start->check_stock remake_stock Remake Stock Solution Use fresh, anhydrous DMSO. check_stock->remake_stock No check_dilution 2. Review Dilution Method Using serial dilution? check_stock->check_dilution Yes remake_stock->check_stock implement_serial Implement Serial Dilution (See Protocol 2) check_dilution->implement_serial No check_final_conc 3. Assess Final Concentration Is it too high? check_dilution->check_final_conc Yes implement_serial->check_dilution lower_conc Lower Final Concentration Determine max soluble conc. check_final_conc->lower_conc Yes check_media 4. Examine Media Conditions Pre-warmed? Serum present? check_final_conc->check_media No lower_conc->check_final_conc adjust_media Pre-warm media to 37°C. Consider serum if possible. check_media->adjust_media No success Problem Solved check_media->success All conditions optimal adjust_media->check_media

Caption: A logical workflow for troubleshooting this compound precipitation.

Data Presentation

This compound Physicochemical and Solubility Data
PropertyValueSource
Molecular Formula C₁₇H₁₁ClN₄O[1]
Molecular Weight 322.8 g/mol [1]
Solubility in DMSO 10 mg/mL to 64 mg/mL[1][4]
Solubility in Water Insoluble[4]
Appearance Crystalline solid[1]

Note: The solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO for the best results.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.228 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed 3.228 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no undissolved material.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (for a final concentration of 10 µM):

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in serum-free media to get a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of serum-free media and mix gently.

  • Final Dilution: Add the intermediate dilution to your final volume of pre-warmed, complete media. For a final concentration of 10 µM, you would add the 200 µL of the 100 µM intermediate dilution to 1.8 mL of complete media.

  • Mixing: Gently invert the tube or pipette up and down to ensure thorough mixing. Avoid vigorous vortexing which can cause foaming.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualization

This compound Signaling Pathway

PS1145_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IL1 IL-1 IL1->IKK Activates IkB IκBα IKK->IkB Phosphorylates PS1145 This compound PS1145->IKK Inhibits IkB_p p-IκBα (Phosphorylated) IkB->IkB_p NFkB_p65 p65 NFkB_p50 p50 NFkB_complex NF-κB Complex (p65/p50) NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Nuclear Translocation Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

References

PS-1145 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage, handling, and troubleshooting of issues related to the stability and degradation of PS-1145, a potent IκB kinase (IKK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

  • Long-term storage: ≤ -20°C for several years.

  • Short-term storage: 0 - 4°C for days to weeks.

It is also recommended to store the compound in a dry, dark place.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.[2] To ensure the stability and integrity of your stock solution, follow these guidelines:

  • Use anhydrous, sterile DMSO to minimize moisture-related degradation.

  • After dissolving, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term use.[2]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue, often due to their limited solubility.[3] If you observe precipitation, consider the following troubleshooting steps:

  • Sonication/Vortexing: Gently sonicate or vortex the solution to aid in redissolving the compound.

  • Intermediate Dilution: When diluting the DMSO stock into aqueous media, create an intermediate dilution in a smaller volume of media first, then add it to the final volume. This can prevent the compound from crashing out of solution.

  • Serum Concentration: If using cell culture media containing serum, the protein components can sometimes aid in solubilizing hydrophobic compounds. Ensure your media contains the appropriate serum concentration.

  • Solubility Limits: Be aware of the solubility limits of this compound in your specific experimental buffer or media. You may need to adjust the final concentration.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure of this compound, which contains an amide linkage and pyridine rings, the most probable degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.[4]

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[5] It is advisable to protect this compound solutions from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Compound degradation due to improper storage or handling.1. Prepare fresh dilutions from a new stock aliquot. 2. Verify the storage conditions of the stock solution. 3. Perform a stability check of the compound under your experimental conditions (see Experimental Protocols).
Inconsistent experimental results 1. Precipitation of the compound in the assay medium. 2. Degradation of the compound during the experiment.1. Visually inspect for precipitation under a microscope. 2. Follow the troubleshooting steps for precipitation (see FAQ Q3). 3. Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, prolonged light exposure).
Discoloration of the solid compound or solution Potential degradation of the compound.Do not use the discolored compound. Discard and use a fresh, properly stored sample.

Quantitative Data Summary

Storage Condition Form Duration Expected Stability
-20°CSolidLong-term (months to years)Stable
0-4°CSolidShort-term (days to weeks)Stable
-20°CIn DMSOLong-term (months)Stable
-80°CIn DMSOLong-term (months to years)Stable

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.

Objective: To quantify the degradation of this compound over time under specific temperature and pH conditions.

Materials:

  • This compound

  • DMSO (anhydrous, sterile)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator or water bath

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the this compound stock solution in the aqueous buffer of interest to a final concentration of 100 µM.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.

  • Sample Preparation for HPLC: Immediately quench any further degradation by diluting the aliquot with the initial mobile phase (e.g., 1:1 acetonitrile:water) and store at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a suitable gradient to separate this compound from potential degradation products (e.g., 10-90% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determine the optimal wavelength for this compound detection using a UV-Vis spectrophotometer or a diode array detector on the HPLC.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

IKK_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation PS1145 This compound PS1145->IKK_Complex Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nucleus->Gene_Expression Transcription

Caption: IKK-NF-κB Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Check_Precipitation Visually inspect for precipitate in media Start->Check_Precipitation Precipitate_Observed Precipitate observed? Check_Precipitation->Precipitate_Observed Troubleshoot_Solubility Follow solubility troubleshooting (FAQ Q3) Precipitate_Observed->Troubleshoot_Solubility Yes Check_Storage Verify stock solution storage conditions (<-20°C, protected from light) Precipitate_Observed->Check_Storage No End_Resolved Issue Resolved Troubleshoot_Solubility->End_Resolved Storage_Correct Storage correct? Check_Storage->Storage_Correct Prepare_New_Stock Prepare fresh stock solution Storage_Correct->Prepare_New_Stock No Assess_Stability Perform stability check (see HPLC Protocol) Storage_Correct->Assess_Stability Yes Prepare_New_Stock->Assess_Stability Assess_Stability->End_Resolved

Caption: Troubleshooting workflow for addressing issues with this compound in experiments.

References

Technical Support Center: Addressing PS-1145 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the IKK inhibitor, PS-1145, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the IκB kinase (IKK) complex.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2][3] This blockage leads to the cytoplasmic sequestration of the NF-κB p65 subunit, preventing its nuclear translocation and transcriptional activity.[3][4] The inhibition of the NF-κB signaling pathway ultimately aims to induce apoptosis and inhibit proliferation in cancer cells where this pathway is constitutively active.[5]

Q2: My cancer cell line is showing resistance to this compound. What are the known mechanisms of resistance?

A2: Resistance to this compound in cancer cells, particularly in nasopharyngeal carcinoma (NPC), has been associated with persistently high levels of activated (phosphorylated) nuclear NF-κB p65 subunit and altered expression of the transcription factor Kruppel-like factor 4 (KLF4).[2][3] This sustained NF-κB activation can lead to the continued expression of anti-apoptotic genes, such as Bcl-2, which counteract the pro-apoptotic effects of this compound.[3]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a cell viability assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Additionally, you can perform a Western blot to assess the levels of phosphorylated and total p65 in the nuclear fraction and KLF4 expression in both cell lines upon treatment with this compound.[3]

Q4: What are the downstream targets of the NF-κB pathway that might be involved in this compound resistance?

A4: The NF-κB pathway regulates the expression of a wide range of genes involved in cell survival, proliferation, and apoptosis. Key downstream targets implicated in resistance to NF-κB inhibition include anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Mcl-1), inhibitors of apoptosis proteins (IAPs), and cell cycle regulators like cyclin D1.[5][6][7] Persistent expression of these proteins can allow cancer cells to evade apoptosis despite treatment with this compound.

Q5: What is the role of KLF4 in this compound resistance?

A5: Kruppel-like factor 4 (KLF4) is a transcription factor with a context-dependent role in cancer.[8] In the context of this compound resistance in nasopharyngeal carcinoma, increased nuclear KLF4 expression has been observed in resistant cells.[3] KLF4 can regulate the expression of anti-apoptotic Bcl-2 family members; for instance, it can suppress the pro-apoptotic protein Bax and in some contexts, downregulate Bcl-2 and Mcl-1.[6][9] The interplay between KLF4 and NF-κB in the context of this compound resistance is an active area of research.

Troubleshooting Guides

Problem: Unexpectedly high cell viability after this compound treatment.

Possible Cause 1: Suboptimal this compound concentration or treatment duration.

  • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 can vary between cell types.

Possible Cause 2: Development of resistance.

  • Troubleshooting Step: Generate a dose-response curve for your treated cell line and compare it to the parental line. A rightward shift in the curve and a higher IC50 value suggest resistance. Proceed to molecular analysis to investigate resistance mechanisms (see below).

Possible Cause 3: this compound degradation.

  • Troubleshooting Step: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment.

Problem: No decrease in nuclear p-p65 levels after this compound treatment.

Possible Cause 1: Insufficient drug concentration.

  • Troubleshooting Step: Increase the concentration of this compound. Refer to literature for effective concentrations in similar cell lines.

Possible Cause 2: Acquired resistance through pathway reactivation.

  • Troubleshooting Step: Investigate upstream activators of the NF-κB pathway that might be hyperactive in your cells. Analyze the expression and phosphorylation status of IKKα and IKKβ.

Possible Cause 3: Technical issues with Western blot.

  • Troubleshooting Step: Ensure the use of fresh lysis buffer containing phosphatase and protease inhibitors. Verify the specificity and optimal dilution of your primary antibodies for p-p65 and total p65. Use a validated nuclear extraction protocol.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in a sensitive nasopharyngeal carcinoma cell line.

Cell LineDrugIC50 (µM)Reference
C666-1 (sensitive)This compound~16[3]
C666-PS1145R (resistant)This compound> 32[3]

Note: The IC50 for the resistant cell line is inferred from graphical data showing high cell viability at 32 µM.

Experimental Protocols

Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.

Materials:

  • Parental cancer cell line (e.g., C666-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Exposure: Culture the parental cells in the presence of a low concentration of this compound (e.g., starting at the IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.

  • Recovery Periods: Alternate between periods of drug exposure and drug-free medium to allow the surviving cells to recover and expand.

  • Clonal Selection: After several rounds of dose escalation, a population of resistant cells will emerge. Isolate single clones by limiting dilution or cloning cylinders.

  • Characterization: Expand the resistant clones and confirm their resistance by determining the IC50 of this compound and comparing it to the parental cell line.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Sensitive and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for NF-κB Activation

This protocol is for assessing the levels of total and phosphorylated p65 in the nucleus.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-p65, anti-p65, anti-Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the signal using a chemiluminescence substrate. Lamin B1 is used as a nuclear loading control.

Visualizations

PS1145_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanism Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Inhibition Ub_Proteasome Ubiquitin/ Proteasome Degradation IκBα->Ub_Proteasome Degradation p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Nuclear Translocation PS1145 PS1145 PS1145->IKK_complex Inhibition DNA DNA p65_p50_nuc->DNA Binding Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2, Mcl-1) DNA->Anti_apoptotic_genes Transcription Cell_Survival Cell_Survival Anti_apoptotic_genes->Cell_Survival Promotes KLF4 KLF4 High_p_p65 High Nuclear p-p65 High_p_p65->Anti_apoptotic_genes Altered_KLF4 Altered KLF4 Expression Altered_KLF4->Anti_apoptotic_genes

Caption: Signaling pathway of this compound action and resistance.

Experimental_Workflow cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization of Resistance cluster_comparison Comparison A Parental Cell Line B Continuous exposure to increasing concentrations of this compound A->B C Selection of resistant clones B->C D Expansion of resistant cell line C->D E Cell Viability Assay (MTT) Determine IC50 D->E F Western Blot (Nuclear p-p65, KLF4) D->F G Apoptosis Assay D->G H Compare IC50 values E->H I Compare protein expression F->I J Compare apoptotic response G->J

References

Interpreting unexpected results with PS-1145 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PS-1145.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1] It specifically targets the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][3]

Q2: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment. What could be the reason?

A2: While this compound has been shown to induce apoptosis in several cancer cell lines, resistance can occur.[2][4] One documented mechanism of resistance, observed in nasopharyngeal carcinoma cells, involves increased levels of active nuclear NF-κB p65 and changes in the expression of Kruppel-like factor 4 (KLF4).[5] Additionally, some cancer cells exhibit intrinsic resistance to apoptosis, and this compound may be more effective in sensitizing these cells to other apoptotic agents like TNF-α rather than inducing apoptosis on its own.[2][4] It is also crucial to consider the possibility of a compensatory activation of the non-canonical NF-κB pathway, which is not targeted by this compound.[6]

Q3: Can this compound affect signaling pathways other than NF-κB?

A3: While this compound is a selective IKKβ inhibitor, like many kinase inhibitors, off-target effects are possible, though not extensively documented for this specific compound. Some IKK inhibitors have been noted to have pleiotropic effects.[7] It is advisable to assess the phosphorylation status of key kinases in other relevant pathways, such as MAPK/ERK, to rule out significant off-target activities in your specific experimental system.

Q4: Is there a difference in sensitivity to this compound between different cell lines?

A4: Yes, the sensitivity to this compound can vary significantly between cell lines. For example, in nasopharyngeal carcinoma cell lines, the IC50 values for this compound ranged from 6.7 µM to 26.5 µM, while normal nasopharyngeal epithelial cell lines were significantly less sensitive.[3] This highlights the importance of determining the optimal concentration for your specific cell line through a dose-response experiment.

Troubleshooting Guides

Issue 1: Reduced or No Efficacy of this compound Treatment

Potential Cause 1: Drug Resistance

  • Observation: Cells continue to proliferate or show minimal apoptosis even at high concentrations of this compound.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of IκBα (at Ser32/36) and the nuclear translocation of p65. Successful inhibition by this compound should lead to a decrease in phospho-IκBα and reduced nuclear p65.

    • Investigate Resistance Mechanisms: If target engagement is confirmed but the desired phenotype is absent, consider the possibility of acquired resistance. In nasopharyngeal carcinoma cells, resistance has been linked to elevated levels of active NF-κB p65 and altered KLF4 expression.[5]

    • Combination Therapy: In cases of resistance, this compound may still be useful in combination with other agents. For example, it has been shown to overcome imatinib resistance in CML cell lines and sensitize prostate cancer cells to TNF-α-induced apoptosis.[4][8]

Potential Cause 2: Activation of the Non-Canonical NF-κB Pathway

  • Observation: Inhibition of the canonical pathway (measured by p65 nuclear translocation) is observed, but cell survival and proliferation are not significantly affected.

  • Troubleshooting Steps:

    • Assess Non-Canonical Pathway Activation: The non-canonical NF-κB pathway, which involves the activation of the p52/RelB dimer, can sometimes be activated as a compensatory mechanism when the canonical pathway is inhibited.[6] To investigate this, perform a Western blot to assess the processing of p100 to p52, a hallmark of non-canonical pathway activation.

    • Dual Pathway Inhibition: If compensatory activation of the non-canonical pathway is detected, consider using inhibitors that target both pathways for a more complete blockade of NF-κB signaling.

Issue 2: Inconsistent Results Between Experiments

Potential Cause: Experimental Variability

  • Observation: The effect of this compound varies significantly between experimental repeats.

  • Troubleshooting Steps:

    • Reagent Stability: this compound is typically dissolved in DMSO and should be stored at -20°C. Ensure the stock solution is not undergoing frequent freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Ensure that cell passage number, confluency, and serum concentrations are consistent across experiments, as these factors can influence signaling pathways and drug sensitivity.

    • Assay Timing: The effects of this compound can be time-dependent. Establish a clear timeline for treatment and sample collection and adhere to it strictly in all experiments.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HONE1Nasopharyngeal Carcinoma26.5[3]
HK1Nasopharyngeal Carcinoma25.8[3]
C666Nasopharyngeal Carcinoma8.7[3]
NPC43Nasopharyngeal Carcinoma6.7[3]
NP460Normal Nasopharyngeal Epithelial> 40[3]
NP69Normal Nasopharyngeal Epithelial37.2[3]

Experimental Protocols

1. Western Blot for Phospho-IκBα and p65 Nuclear Translocation

  • Cell Lysis:

    • For total protein: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractionation: Use a commercial kit or a hypotonic buffer-based protocol.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Separate 20-40 µg of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

NF-kB Signaling Pathways cluster_stimuli cluster_receptors cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TLR TLR LPS LPS BAFF BAFF BAFFR BAFF-R LTbR LTβ-R LTb LTβ IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Canonical Activation TLR->IKK_complex NIK NIK BAFFR->NIK LTbR->NIK IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer Activates p100_RelB p100-RelB IKKa_homodimer->p100_RelB Phosphorylates p100 p52_RelB p52-RelB p100_RelB->p52_RelB p100 Processing p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc Nuclear Translocation PS1145 This compound PS1145->IKK_complex Inhibits Gene_transcription Gene Transcription (Inflammation, Survival) p65_p50_nuc->Gene_transcription Gene_transcription2 Gene Transcription (Lymphoid Organogenesis) p52_RelB_nuc->Gene_transcription2 Canonical Pathway Canonical Pathway Non-Canonical Pathway Non-Canonical Pathway PS1145_Troubleshooting_Workflow start Start: Unexpected Result with This compound Treatment check_protocol Verify Experimental Protocol (Reagent stability, cell conditions, timing) start->check_protocol confirm_target Confirm Target Engagement (Western Blot for p-IκBα and nuclear p65) check_protocol->confirm_target target_engaged Target Engaged? confirm_target->target_engaged no_effect Reduced or No Effect target_engaged->no_effect Yes optimize_protocol Optimize Protocol and Repeat target_engaged->optimize_protocol No check_non_canonical Assess Non-Canonical Pathway (Western Blot for p100/p52) no_effect->check_non_canonical non_canonical_active Non-Canonical Pathway Active? check_non_canonical->non_canonical_active consider_resistance Investigate Resistance Mechanisms (e.g., elevated p65, KLF4 expression) non_canonical_active->consider_resistance No dual_inhibition Consider Dual Pathway Inhibition non_canonical_active->dual_inhibition Yes combination_therapy Consider Combination Therapy consider_resistance->combination_therapy end End: Interpretation of Results combination_therapy->end dual_inhibition->end optimize_protocol->end

References

Technical Support Center: Investigating PS-1145's Impact on the Non-Canonical NF-κB Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibitor PS-1145 and its effects on the non-canonical NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is predominantly characterized as a potent inhibitor of the IκB kinase (IKK) complex.[1][2] It has been shown to specifically inhibit IKKβ, a key component of the canonical NF-κB pathway, with a reported IC50 of 88 nM.[1][2] This inhibition prevents the phosphorylation of IκBα, thereby blocking the activation of the canonical NF-κB pathway.[1]

Q2: Does this compound inhibit the non-canonical NF-κB pathway?

The effect of this compound on the non-canonical NF-κB pathway is less clear and appears to be context-dependent. The non-canonical pathway relies on IKKα homodimers, not the IKK complex containing IKKβ. Some studies suggest that this compound is selective for IKKβ and does not significantly affect IKKα activity.[3] One study explicitly showed that this compound did not inhibit the processing of p100 to p52, a hallmark of non-canonical pathway activation.[4] However, other reports refer to this compound as an "IKK inhibitor" more broadly, which could imply effects on IKKα.[5][6] Therefore, direct experimental validation is crucial in your specific model system.

Q3: What is the difference between the canonical and non-canonical NF-κB pathways?

The canonical pathway is typically activated by pro-inflammatory stimuli like TNFα and leads to the degradation of IκBα and nuclear translocation of p50/RelA heterodimers.[7] The non-canonical pathway is activated by a more limited set of stimuli, such as BAFF and CD40L, and results in the processing of the p100 precursor protein to its p52 form, leading to the nuclear translocation of p52/RelB dimers.[7][8]

Q4: Are there alternative inhibitors that are more specific for the non-canonical pathway?

Yes, if your research specifically targets the non-canonical pathway, consider inhibitors of NF-κB-inducing kinase (NIK), which is a kinase upstream of IKKα and is essential for the non-canonical pathway. An example of a NIK inhibitor is CW15337.[9] Using such compounds in parallel with this compound can help dissect the specific roles of each pathway.

Troubleshooting Guides

Western Blot for p100/p52 Processing

Issue 1: No change in p52 levels after this compound treatment and stimulation.

  • Possible Cause 1: this compound does not inhibit the non-canonical pathway in your system.

    • Solution: As evidence suggests this compound may be specific for the canonical pathway, the lack of change in p52 could be an expected result.[4] To confirm this, include a positive control inhibitor for the non-canonical pathway, such as a NIK inhibitor.[9]

  • Possible Cause 2: Inefficient activation of the non-canonical pathway.

    • Solution: Ensure your stimulus (e.g., BAFF, CD40L) is potent and used at an optimal concentration and time point to induce p100 processing. Verify the activation of the pathway by observing a decrease in the p100 band and an increase in the p52 band in your positive control (stimulus only) samples.

  • Possible Cause 3: Poor antibody quality.

    • Solution: Use antibodies validated for the detection of both p100 and p52. Run a positive control lysate from a cell line known to have high basal p52 levels to confirm antibody performance.

  • Possible Cause 4: Protein degradation.

    • Solution: Prepare cell lysates with fresh protease inhibitors. Keep samples on ice to minimize degradation.[10]

Issue 2: High background or non-specific bands.

  • Possible Cause 1: Suboptimal blocking.

    • Solution: Increase the blocking time and consider trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST).[11][12]

  • Possible Cause 2: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a clean signal.[10]

  • Possible Cause 3: Insufficient washing.

    • Solution: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[10]

IKKα Kinase Assay

Issue: No inhibition of IKKα activity with this compound.

  • Possible Cause 1: this compound is not an effective IKKα inhibitor.

    • Solution: This is a plausible outcome based on existing literature.[3] Include a known IKKα inhibitor as a positive control for inhibition.

  • Possible Cause 2: Inactive enzyme or substrate.

    • Solution: Ensure that your recombinant IKKα is active and your substrate (e.g., a p100-derived peptide) is appropriate. Perform a control reaction without any inhibitor to confirm robust kinase activity.

  • Possible Cause 3: Incorrect assay conditions.

    • Solution: Optimize ATP concentration, incubation time, and temperature for your kinase assay. Ensure the buffer conditions are optimal for IKKα activity.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetReported IC50Cell Line/Assay ConditionReference
IKK Complex88 nMIn vitro kinase assay[1]
IKK Complex100 nMIn vitro kinase assay[2]
HONE1 (NPC cells)26.5 µMMTT assay[13]
HK1 (NPC cells)25.8 µMMTT assay[13]
C666 (NPC cells)8.7 µMMTT assay[13]
NPC43 (NPC cells)6.7 µMMTT assay[13]

Experimental Protocols

Protocol 1: Western Blot for p100/p52 Processing
  • Cell Lysis:

    • After treatment with stimulus and/or this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape cells and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Protocol 2: In Vitro IKK Kinase Assay
  • Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

    • In a microfuge tube, combine recombinant active IKKα, the specific substrate (e.g., GST-p100 C-terminus), and the desired concentration of this compound or vehicle control (DMSO).

    • Pre-incubate for 10-15 minutes at 30°C.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP (with [γ-32P]ATP for radioactive detection or unlabeled ATP for other methods).

    • Incubate for 20-30 minutes at 30°C.

  • Reaction Termination and Detection:

    • For Radioactive Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film.

    • For Non-Radioactive Detection (e.g., ADP-Glo™ Assay): Follow the manufacturer's instructions to measure ADP production, which correlates with kinase activity.

  • Data Analysis:

    • Quantify the phosphorylation signal or ADP production.

    • Compare the activity in the presence of this compound to the vehicle control to determine the extent of inhibition.

Mandatory Visualizations

Non_Canonical_NF_kB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BAFF-R, CD40, LTβR TRAF2_3_cIAP TRAF2/3-cIAP1/2 Complex Receptor->TRAF2_3_cIAP Ligand binding NIK NIK Receptor->NIK NIK Stabilization TRAF2_3_cIAP->NIK Degradation of NIK (in resting cells) IKK_alpha IKKα (homodimer) NIK->IKK_alpha Phosphorylation p100_RelB p100-RelB IKK_alpha->p100_RelB Phosphorylation of p100 p52_RelB p52-RelB p100_RelB->p52_RelB Proteasomal Processing p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc Nuclear Translocation Gene_Expression Target Gene Expression p52_RelB_nuc->Gene_Expression

Caption: The non-canonical NF-κB signaling pathway.

PS1145_Mechanism_of_Action cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway PS1145 This compound IKK_beta IKKβ PS1145->IKK_beta Strong Inhibition IKK_alpha IKKα PS1145->IKK_alpha Controversial/ Weak Inhibition IkBa_phos IκBα Phosphorylation IKK_beta->IkBa_phos p50_RelA_act p50/RelA Activation IkBa_phos->p50_RelA_act p100_proc p100 Processing IKK_alpha->p100_proc p52_RelB_act p52/RelB Activation p100_proc->p52_RelB_act

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with this compound or Vehicle (DMSO) Start->Pretreat Stimulate Stimulate with Non-Canonical Pathway Activator (e.g., BAFF) Pretreat->Stimulate Harvest Harvest Cells for Lysate Stimulate->Harvest Western Western Blot for p100/p52 Harvest->Western Kinase_Assay IKKα Kinase Assay (Parallel Experiment) Harvest->Kinase_Assay Analyze Analyze Data and Compare to Controls Western->Analyze Kinase_Assay->Analyze

Caption: A typical experimental workflow.

References

Control experiments for PS-1145 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PS-1145, a potent and selective inhibitor of IκB kinase (IKK). Here you will find detailed experimental protocols, quantitative data summaries, and visualizations to facilitate your this compound-based studies.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No inhibition of NF-κB activation observed.

  • Question: I treated my cells with this compound, but I'm not seeing a decrease in IκBα phosphorylation or NF-κB target gene expression. What could be the problem?

  • Answer: There are several potential reasons for this observation:

    • Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. The IC50 of this compound can vary between cell types. We recommend performing a dose-response experiment to determine the optimal concentration for your system.

    • Inhibitor Inactivity: Ensure that your this compound stock solution has been prepared and stored correctly. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

    • Cellular Health: Confirm that your cells are healthy and responsive. Include a positive control for NF-κB activation, such as treatment with TNF-α or LPS, to ensure the pathway is inducible in your cells.[2][3]

    • Timing of Treatment: The pre-incubation time with this compound before stimulation may be insufficient. A pre-incubation of at least 1-2 hours is generally recommended.

    • Vehicle Control: Ensure your vehicle control (DMSO) is not affecting the cells. The final concentration of DMSO in the culture medium should ideally be below 0.1%.[4]

Issue 2: High background in Western blot for phosphorylated proteins.

  • Question: My Western blots for phospho-IκBα have high background, making it difficult to interpret the results. How can I improve this?

  • Answer: High background in phospho-Westerns is a common issue. Here are some troubleshooting tips:

    • Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[5]

    • Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.[5]

    • Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.

    • Washing Steps: Increase the number and duration of your wash steps with TBST after antibody incubations to remove unbound antibodies.[6]

Issue 3: Unexpected cell death or toxicity.

  • Question: I'm observing significant cell death at concentrations where I expect to see specific inhibition of NF-κB. Is this expected?

  • Answer: While this compound can induce apoptosis in some cancer cell lines, especially at higher concentrations, significant toxicity at low concentrations might indicate other issues:

    • DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in your experiments is non-toxic for your cell line (typically <0.5%).[7]

    • Off-Target Effects: While this compound is a selective IKKβ inhibitor, off-target effects are possible, especially at high concentrations.[8] Consider testing a range of concentrations to find a window where you see NF-κB inhibition without excessive toxicity.

    • Cell Line Sensitivity: Some cell lines are more sensitive to IKK inhibition than others, as NF-κB can be a critical survival factor.

Issue 4: this compound solubility problems.

  • Question: I'm having trouble dissolving this compound. What is the recommended solvent?

  • Answer: this compound is soluble in DMSO.[1] For in vitro experiments, prepare a concentrated stock solution in 100% DMSO and then dilute it in your culture medium to the final working concentration. Ensure the final DMSO concentration is compatible with your cells.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50Assay ConditionsReference
IKKβ88 nMIn vitro kinase assay[1]
IKK complex100 nMIn vitro kinase assay[8]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssayEffective ConcentrationEffectReference
Multiple Myeloma (MM.1S)NF-κB ActivationConcentration-dependentInhibition of TNF-α-induced NF-κB activation[8]
Multiple Myeloma (RPMI-8226)Cell Proliferation1.5 - 50 µMInhibition of proliferation[8]
Prostate Carcinoma (PC3-S)Cell InvasionDose-dependentInhibition of invasion
Bladder Cancer (RT4)IL-8 Expression10 µM50% inhibition of IL-8 mRNA[9]
Bladder Cancer (RT4)IL-8 Expression50 µM90% inhibition of IL-8 mRNA[9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Western Blot for Phospho-IκBα

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound and/or a stimulator of NF-κB activation (e.g., 20 ng/mL TNF-α for 15-30 minutes).

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 10-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against phospho-IκBα (e.g., Ser32/36) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For a loading control, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • Treat cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment:

    • Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine) for the desired duration.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing:

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10][11]

    • Incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

NF_kappa_B_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex (IKKα/IKKβ/NEMO) TNFa->IKK Activates LPS LPS LPS->IKK IkB IκBα IKK->IkB Phosphorylates PS1145 This compound PS1145->IKK Inhibits IkB_NFkB IκBα-NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Releases IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment (this compound, TNF-α) Cell_Lysis Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-IκBα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for detecting phospho-IκBα by Western blot.

Troubleshooting_Logic Start No NF-κB Inhibition Observed Check_Concentration Is this compound concentration optimal? Yes No Start->Check_Concentration Check_Activity Is this compound stock active? Yes No Check_Concentration:yes->Check_Activity Solution_Concentration Perform dose-response experiment. Check_Concentration:no->Solution_Concentration Check_Pathway Is NF-κB pathway inducible? Yes No Check_Activity:yes->Check_Pathway Solution_Activity Prepare fresh stock from powder. Check_Activity:no->Solution_Activity Check_Time Is pre-incubation time sufficient? Yes No Check_Pathway:yes->Check_Time Solution_Pathway Run positive control (e.g., TNF-α). Check_Pathway:no->Solution_Pathway Solution_Time Increase pre-incubation time (e.g., 2h). Check_Time:no->Solution_Time Success Inhibition Observed Check_Time:yes->Success

Caption: A logical workflow for troubleshooting lack of NF-κB inhibition.

References

Validation & Comparative

A Comparative Guide to IKK Inhibitors: PS-1145 vs. ML120B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibitor of nuclear factor kappa-B kinase (IKK) complex is a critical node in the NF-κB signaling pathway, a key regulator of inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making the IKK complex an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent IKK inhibitors, PS-1145 and ML120B, summarizing their biochemical potency, cellular activity, and selectivity with supporting experimental data.

Mechanism of Action

Both this compound and ML120B are small molecule inhibitors that target the IKK complex. The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IKK complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.

This compound and ML120B act by inhibiting the kinase activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.[1][2][3] While both compounds target the IKK complex, ML120B is reported to be a more selective inhibitor of the IKKβ subunit.[2][4]

Biochemical and Cellular Potency

The inhibitory activities of this compound and ML120B have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

InhibitorTargetIC50 (in vitro)Cell-Based AssayReference
This compound IKK complex88 nMInhibition of TNFα-induced NF-κB activation in MM cells[5][6]
ML120B Recombinant IKKβ45 nMInhibition of IL-1β-induced matrix metalloproteinase production in human chondrocytes (~1 µM)[2][4]
ML120B IKKβ in IκBα kinase complex assay60 nMInhibition of TNFα- or IL-1β-induced chemokine and MMP production in human fibroblast-like synoviocytes (IC50 values of 5.7 to 14.5 µM for IL-6 and IL-8)[2][7]

In Vitro and In Vivo Efficacy

This compound

This compound has demonstrated efficacy in various cancer cell lines and in vivo models. In multiple myeloma (MM) cells, it blocks TNFα-induced NF-κB activation in a dose- and time-dependent manner by inhibiting IκBα phosphorylation.[5] Furthermore, it inhibits the proliferation of prostate carcinoma cells, induces apoptosis, and sensitizes them to TNFα-induced apoptosis.[8] In vivo studies have shown that this compound can enhance tumor cell apoptosis and has therapeutic potential in alcohol-related liver disease by suppressing inflammatory signaling.[6][9] It has also been shown to overcome imatinib resistance in chronic myeloid leukemia (CML) cells.[10]

ML120B

ML120B has been extensively studied for its anti-inflammatory properties. It is a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ.[2][4] In human fibroblast-like synoviocytes, chondrocytes, and mast cells, ML120B effectively blocks NF-κB-mediated inflammatory responses.[2] It inhibits the growth of non-Hodgkin's lymphoma cell lines and demonstrates a synergistic effect with the chemotherapeutic agent vincristine.[11] In multiple myeloma, MLN120B (a compound related to ML120B) inhibits both baseline and TNFα-induced NF-κB activation and blocks myeloma cell growth in vitro and in vivo.[12]

Selectivity Profile

A key differentiator between these two inhibitors is their selectivity. ML120B is highlighted as a highly selective inhibitor for IKKβ over IKKα, with a reported 50-fold selectivity.[4][13] This selectivity can be advantageous in minimizing off-target effects and potential toxicities associated with the inhibition of other kinases. The selectivity of this compound is less explicitly defined in the available literature, being generally described as a specific IKK inhibitor.[6]

Experimental Protocols

IKK Kinase Activity Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound and ML120B on IKK kinase activity.

Objective: To measure the in vitro inhibition of IKK-mediated phosphorylation of a substrate peptide.

Materials:

  • Recombinant active IKK complex or IKKβ

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • IKK substrate (e.g., biotinylated IκBα peptide)

  • Test compounds (this compound, ML120B) dissolved in DMSO

  • Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, substrate for HRP)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the recombinant IKK enzyme to the kinase assay buffer.

  • Add the test compounds at various concentrations to the wells containing the enzyme and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the IKK substrate to each well.

  • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence polarization).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular NF-κB Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.

Objective: To determine the ability of IKK inhibitors to block stimulus-induced NF-κB activation in living cells.

Materials:

  • A cell line stably or transiently transfected with an NF-κB-luciferase reporter construct (e.g., HEK293, HeLa).

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., TNFα, IL-1β).

  • Test compounds (this compound, ML120B) dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist (e.g., TNFα) for a defined period (e.g., 4-6 hours) to induce NF-κB activation.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

  • Determine the IC50 value as described in the kinase activity assay protocol.

Visualizing the Molecular Pathway and Experimental Workflow

NF_kappa_B_Signaling_Pathway Canonical NF-κB Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IKK_P Active IKK Complex IKK_complex->IKK_P IkBa_NFkB IκBα-NF-κB IKK_P->IkBa_NFkB Phosphorylation IkBa_P_NFkB P-IκBα-NF-κB IkBa_NFkB->IkBa_P_NFkB NFkB NF-κB (p65/p50) IkBa_P_NFkB->NFkB Proteasome Proteasome IkBa_P_NFkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation PS1145 This compound PS1145->IKK_P ML120B ML120B ML120B->IKK_P DNA DNA NFkB_n->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and ML120B.

IKK_Inhibitor_Screening_Workflow IKK Inhibitor Screening Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Dilution Prepare Compound Dilutions (this compound, ML120B) Pre_incubation Pre-incubate IKK Enzyme with Compounds Compound_Dilution->Pre_incubation Enzyme_Prep Prepare IKK Enzyme and Substrate Enzyme_Prep->Pre_incubation Reaction_Initiation Initiate Kinase Reaction (Add ATP/Substrate) Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detect Phosphorylated Substrate (e.g., ELISA) Reaction_Stop->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: A typical experimental workflow for screening IKK inhibitors.

References

In Vivo Efficacy: A Comparative Analysis of PS-1145 and Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapeutics, both the IKK inhibitor PS-1145 and the proteasome inhibitor bortezomib have demonstrated significant anti-tumor activity in preclinical in vivo models. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not publicly available, this document synthesizes findings from separate preclinical investigations to offer a parallel perspective on their therapeutic potential.

Efficacy Data Summary

The following table summarizes the in vivo efficacy of this compound and bortezomib in various tumor models. It is critical to note that these results are from independent studies and not from direct comparative trials. The experimental conditions, including tumor models, animal strains, and dosing regimens, vary between studies and should be considered when interpreting the data.

DrugTumor ModelAnimal ModelDosing RegimenKey Efficacy Results
This compound Nasopharyngeal Carcinoma (NPC) XenograftNude Mice3 mg/kgSignificantly suppressed subcutaneous tumor formation.[1][2]
DMBA-Induced Skin TumorMale Wistar Rats50 mg/kg (intravenous)Enhanced tumor cell apoptosis and reduced tumor progression.[3][4]
Bortezomib Multiple Myeloma XenograftSCID Mice0.5 mg/kg (intravenous, twice weekly)Significant inhibition of tumor growth and increased overall survival.[5]
Primary Effusion Lymphoma (PEL) XenograftNOD/SCID Mice0.3 mg/kgInduced PEL remission and extended overall survival (median survival of 32 days vs. 15 days in controls).[6]
Prostate Cancer XenograftMurine Model1.0 mg/kg (intravenous, weekly for 4 weeks)Reduced tumor growth by 60%.[5]
Pancreatic Cancer XenograftMurine Model1.0 mg/kg (intravenous or intraperitoneal, weekly for 4 weeks)Resulted in a 72% or 84% reduction in tumor growth, respectively.[5]
CWR22 Prostate Cancer XenograftCB17 SCID Male Mice0.8 mg/kg (intravenous, twice weekly)Showed tumor growth inhibition consistent with cytostatic activity.[7]
H460 Lung Cancer XenograftNCR-nude Mice0.8 mg/kg (intravenous, twice weekly)No significant antitumor activity was observed.[7]
5TGM1 Myeloma ModelC57BlKaLwRij Mice0.5 mg/kg (3 times a week)Significantly reduced tumor burden.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the experimental protocols used in key in vivo studies for this compound and bortezomib.

This compound In Vivo Protocol (Nasopharyngeal Carcinoma Xenograft Model)
  • Cell Line: C666, an Epstein-Barr virus-positive nasopharyngeal carcinoma cell line.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of NPC cells.

  • Treatment Group: this compound administered at a dose of 3 mg/kg.

  • Control Group: Vehicle control.

  • Assessment: Tumor formation and growth were monitored to evaluate the anti-tumor effects of this compound.[1][2]

Bortezomib In Vivo Protocol (Prostate Cancer Xenograft Model)
  • Animal Model: Murine xenograft models of prostate cancer.

  • Treatment Group: Bortezomib administered intravenously at a dose of 1.0 mg/kg weekly for 4 weeks.

  • Efficacy Evaluation: Tumor growth was measured, and a 60% reduction in tumor growth was observed.[5]

  • Alternative Dosing Regimen: In a separate study, bortezomib was administered at 1.0 mg/kg intravenously every 72 hours for 15 days, resulting in a 50% to 80% inhibition of tumor growth in two different xenograft models.[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

PS1145_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor IKK IKK Receptor->IKK Signal IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Sequesters Gene_Transcription Gene Transcription NF-κB->Gene_Transcription Translocation This compound This compound This compound->IKK Inhibition Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of Anti-apoptotic Genes Bortezomib_Pathway cluster_cytoplasm cluster_downstream Proteasome Proteasome IκBα IκBα Proteasome->IκBα Degrades Cell_Cycle_Arrest Cell_Cycle_Arrest Proteasome->Cell_Cycle_Arrest Accumulation of Cyclin-dependent Kinase Inhibitors Apoptosis Apoptosis Proteasome->Apoptosis Accumulation of Pro-apoptotic Proteins Ub-Proteins Ubiquitinated Proteins Ub-Proteins->Proteasome Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibition NF-κB NF-κB IκBα->NF-κB Inhibits Experimental_Workflow Tumor_Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation (Subcutaneous/Orthotopic) Tumor_Cell_Culture->Tumor_Implantation Animal_Model Animal Model Selection (e.g., Nude Mice) Animal_Model->Tumor_Implantation Group_Allocation Random Allocation to Treatment & Control Groups Tumor_Implantation->Group_Allocation Drug_Administration Drug Administration (this compound or Bortezomib) Group_Allocation->Drug_Administration Monitoring Tumor Growth & Animal Health Monitoring Drug_Administration->Monitoring Data_Collection Data Collection (Tumor Volume, Survival) Monitoring->Data_Collection Analysis Statistical Analysis of Efficacy Data_Collection->Analysis

References

Validating PS-1145 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PS-1145, a potent and specific inhibitor of the IκB kinase (IKK) complex, with other known IKK inhibitors. The focus is on the validation of its target engagement in cellular contexts, supported by experimental data and detailed protocols. This compound effectively blocks the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This mechanism has demonstrated therapeutic potential in various disease models, including cancer and inflammatory conditions.

Comparative Performance of IKK Inhibitors

The efficacy of this compound in inhibiting the IKK/NF-κB pathway has been evaluated against other well-characterized inhibitors such as BMS-345541, BAY 11-7082, and ML120B. The following table summarizes the quantitative data from comparative studies.

InhibitorTarget(s)Assay TypeCell LineStimulusIC50Reference
This compound IKK complexIKK Kinase Assay--88 nM[1]
This compound NF-κB Transcriptional ActivityLNCaPTNFα4.7 µM[2]
This compound NF-κB Transcriptional ActivityLNCaPTPA3.4 µM[2]
BMS-345541 IKK-2Cell-free kinase assay--0.3 µM[3]
BMS-345541 IKK-1Cell-free kinase assay--4 µM[3]
BAY 11-7082 IκBα PhosphorylationTumor cellsTNFα10 µM[3]
BAY 11-7082 NF-κB Transcriptional ActivityLNCaPTNFα9.0 µM[2]
BAY 11-7082 NF-κB Transcriptional ActivityLNCaPTPA6.5 µM[2]
ML120B IKK ActivityHuman Airway Smooth Muscle (HASM)IL-1β / TNFα~1-3 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Western Blot for Phosphorylated IκBα

This method directly assesses the inhibition of IKK by measuring the phosphorylation of its immediate substrate, IκBα.

  • Cell Culture and Treatment: Plate cells (e.g., LNCaP, HGC-27) in 6-well plates and grow to 70-80% confluency.[3] Pre-treat cells with various concentrations of this compound or other IKK inhibitors for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating cells with a stimulating agent such as TNFα (10 ng/mL) or IL-1β (1 ng/mL) for 15-30 minutes.[2][4]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated IκBα (Ser32/36) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phosphorylated IκBα signal to total IκBα or a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of IKK inhibition.

  • Cell Transfection: Co-transfect cells (e.g., HEK293, LNCaP) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[2][5]

  • Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound or other inhibitors for 1-2 hours, followed by stimulation with TNFα or IL-1β for 6-8 hours.[4][5]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

In Vitro IKK Kinase Assay

This cell-free assay directly measures the enzymatic activity of IKK and its inhibition by compounds like this compound.

  • Immunoprecipitation of IKK complex: Lyse stimulated or unstimulated cells and immunoprecipitate the endogenous IKK complex using an anti-IKKγ antibody.[4]

  • Kinase Reaction: Resuspend the immunoprecipitated IKK complex in a kinase assay buffer containing a recombinant IκBα substrate, ATP (with [γ-³²P]ATP for radioactive detection), and various concentrations of the IKK inhibitor.

  • Detection of Substrate Phosphorylation: Incubate the reaction mixture at 30°C for 30 minutes. Stop the reaction and analyze the phosphorylation of IκBα by SDS-PAGE and autoradiography or by using a phospho-specific antibody in an ELISA format.[6]

Visualizing Cellular Mechanisms and Workflows

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL1R->IKK_complex Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylation PS1145 This compound PS1145->IKK_complex Inhibition p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation NFkB_DNA NF-κB DNA Binding p65_p50_nuc->NFkB_DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_DNA->Gene_Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Target Engagement Assays cluster_analysis Data Analysis & Comparison cell_culture 1. Cell Culture inhibitor_treatment 2. Inhibitor Pre-treatment (this compound or Alternatives) cell_culture->inhibitor_treatment stimulation 3. NF-κB Stimulation (e.g., TNFα) inhibitor_treatment->stimulation western_blot A. Western Blot (p-IκBα, Total IκBα) stimulation->western_blot reporter_assay B. NF-κB Reporter Assay (Luciferase) stimulation->reporter_assay kinase_assay C. IKK Kinase Assay (Cell-free) stimulation->kinase_assay Cell Lysate for IP quantification 4. Data Quantification western_blot->quantification reporter_assay->quantification kinase_assay->quantification comparison 5. Comparative Analysis (IC50 values) quantification->comparison

Caption: Workflow for validating IKK inhibitor target engagement in cells.

References

Validating the Effects of PS-1145: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted therapeutics, confirming that the observed effects of a small molecule inhibitor are indeed due to its intended target is a critical validation step. This guide provides a comprehensive comparison of using the small molecule inhibitor PS-1145 versus siRNA-mediated knockdown to interrogate the function of its target, IκB kinase (IKK), a key regulator of the NF-κB signaling pathway. This guide will delve into the experimental methodologies and expected outcomes, providing a framework for researchers to design and interpret target validation studies.

Introduction to this compound and the NF-κB Pathway

This compound is a potent and specific inhibitor of the IκB kinase (IKK) complex, with a particular affinity for the IKKβ subunit, exhibiting an IC50 of approximately 88 nM.[1] The IKK complex plays a central role in the canonical NF-κB signaling pathway. Upon activation by various stimuli, such as inflammatory cytokines like TNFα, the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor complex (typically a heterodimer of p65 and p50), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, cell survival, proliferation, and immune responses.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its downstream signaling.[3]

The Rationale for siRNA Knockdown in Target Validation

To ensure that the cellular effects observed with this compound treatment are a direct consequence of IKKβ inhibition and not due to off-target effects of the compound, a complementary approach using RNA interference (RNAi) is employed. Small interfering RNA (siRNA) molecules can be designed to specifically target the mRNA of IKKβ, leading to its degradation and a subsequent reduction in IKKβ protein levels. This genetic knockdown approach provides an independent method to probe the function of IKKβ. If the phenotypic and molecular effects of this compound treatment are mirrored by the effects of IKKβ siRNA knockdown, it provides strong evidence that this compound is acting on-target.

Comparative Analysis of this compound and IKKβ siRNA Effects

This section outlines the expected comparative outcomes of treating cells with this compound versus transfecting them with IKKβ siRNA. The data presented in the table below is a hypothetical representation based on published literature on this compound and the known consequences of IKKβ inhibition.

Table 1: Comparison of Expected Outcomes for this compound Treatment and IKKβ siRNA Knockdown

Parameter Control (Vehicle/Scrambled siRNA) This compound (10 µM) IKKβ siRNA Expected Concordance
IKKβ Protein Level 100%~100%10-30%Discordant (Mechanism)
Phospho-IκBα (Ser32/36) Level 100% (Stimulated)10-20% (Stimulated)15-35% (Stimulated)High
Nuclear p65 Level 100% (Stimulated)15-25% (Stimulated)20-40% (Stimulated)High
NF-κB Reporter Gene Activity 100% (Stimulated)5-15% (Stimulated)10-30% (Stimulated)High
Cell Viability (e.g., in cancer cells) 100%40-60%50-70%High
Apoptosis (Caspase-3/7 Activity) 1-fold (Basal)3-5 fold increase2-4 fold increaseHigh
IL-6 mRNA Expression 100% (Stimulated)10-20% (Stimulated)15-35% (Stimulated)High

Visualizing the Experimental Logic and Pathway

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the NF-κB signaling pathway targeted by this compound and the workflow for a comparative study.

NF_kappa_B_Pathway Figure 1: NF-κB Signaling Pathway and Points of Intervention TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activates Transcription PS1145 This compound PS1145->IKK_complex Inhibits siRNA IKKβ siRNA siRNA->IKK_complex Reduces Protein Experimental_Workflow Figure 2: Experimental Workflow for Comparing this compound and IKKβ siRNA start Start: Culture Cells split Split Cells into Treatment Groups start->split group1 Group 1: Vehicle Control split->group1 group2 Group 2: This compound Treatment split->group2 group3 Group 3: Scrambled siRNA split->group3 group4 Group 4: IKKβ siRNA split->group4 stimulate Stimulate with TNFα (optional) group1->stimulate group2->stimulate group3->stimulate group4->stimulate harvest Harvest Cells and Supernatants stimulate->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (IKKβ, p-IκBα, p65) analysis->wb mtt MTT Assay (Cell Viability) analysis->mtt caspase Caspase-Glo Assay (Apoptosis) analysis->caspase qpcr qPCR (IL-6 mRNA) analysis->qpcr reporter NF-κB Luciferase Assay analysis->reporter end End: Compare Results wb->end mtt->end caspase->end qpcr->end reporter->end

References

A Comparative Guide to the Specificity of PS-1145 and Other IKK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor PS-1145 with other known inhibitors of the IκB kinase (IKK) pathway, a critical signaling node in inflammatory responses and cancer. The following sections detail the inhibitory activity of this compound and selected alternatives, presenting supporting experimental data to inform research and development decisions.

Introduction to IKK Inhibition

The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), plays a pivotal role in the activation of the NF-κB signaling pathway. Inhibition of IKK, particularly the IKKβ subunit, is a key therapeutic strategy for a variety of inflammatory diseases and malignancies. This compound is a potent IKKβ inhibitor, and this guide compares its specificity against other well-characterized IKK inhibitors: BMS-345541, SC-514, and TPCA-1.

Comparative Kinase Specificity

To provide a clear comparison of the selectivity of these inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary targets, IKKα and IKKβ, as well as other notable off-target kinases.

InhibitorIKKβ IC50 (nM)IKKα IC50 (nM)Other Notable Targets (IC50 in nM)
This compound 88[1][2]>1000PIM1 (~250), PIM3 (~250)
BMS-345541 300[3][4]4000[3][4]Generally selective over a panel of 15 other kinases[3]
SC-514 3000-12000[5]>10000Reported to not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases[5]
TPCA-1 17.9[6][7]400[6]JNK3 (3600)[6]

Analysis of Specificity Profiles

This compound demonstrates potent inhibition of IKKβ with an IC50 of 88 nM.[1][2] Notably, broader kinase profiling has revealed that this compound also inhibits PIM1 and PIM3 kinases with similar potency to its primary target. This off-target activity is a critical consideration for its use as a specific IKKβ inhibitor in research and therapeutic development.

BMS-345541 is a selective inhibitor of IKKβ with an IC50 of 300 nM and exhibits approximately 13-fold selectivity over IKKα.[3][4] It has been reported to have no significant effect on a panel of 15 other kinases, suggesting a more focused inhibitory profile compared to this compound.[3]

SC-514 is a less potent IKKβ inhibitor, with a reported IC50 in the micromolar range (3-12 µM).[5] However, it is described as being highly selective, with no reported off-target activity against other IKK isoforms or a range of other kinases.[5]

TPCA-1 is a highly potent IKKβ inhibitor with an IC50 of 17.9 nM and demonstrates approximately 22-fold selectivity over IKKα.[6] Its off-target activity against JNK3 is significantly weaker, with an IC50 of 3600 nM.[6]

Signaling Pathway Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the point of action for IKK inhibitors like this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα/IL-1 TNFR TNFR/IL-1R TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates PS1145 This compound & Other IKK Inhibitors PS1145->IKK_complex Inhibits IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB Degrades Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription Promotes Nucleus Nucleus

Figure 1: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The data presented in this guide were generated using various in vitro kinase assays. Below are representative protocols for determining kinase inhibition.

IKKβ Kinase Assay (ELISA-based)

This assay quantifies the phosphorylation of a substrate peptide by the IKKβ enzyme.

  • Enzyme and Substrate Preparation : Recombinant human IKKβ is used as the enzyme source. A biotinylated peptide derived from IκBα (e.g., RHDSGLDSMKD) serves as the substrate.[1]

  • Reaction Setup : The kinase reaction is typically performed in a 96-well plate. The reaction mixture includes the IKKβ enzyme, the substrate peptide, ATP, and varying concentrations of the test inhibitor (e.g., this compound).

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection : The amount of phosphorylated substrate is quantified using an ELISA-based method. This involves capturing the biotinylated peptide on a streptavidin-coated plate and detecting the phosphorylated serine residues with a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis : The signal from the reporter enzyme is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinome-wide Specificity Profiling (e.g., KINOMEscan™)

Comprehensive specificity profiling is often conducted using platforms like KINOMEscan™, which is a competition-based binding assay.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases.[8]

  • Reaction Components : The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test inhibitor.[8]

  • Competition Binding : The test inhibitor is incubated with the kinase and the immobilized ligand. If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification : The amount of kinase bound to the immobilized ligand is determined by quantitative PCR (qPCR) of the DNA tag.[8] A lower amount of bound kinase indicates stronger inhibition by the test compound.

  • Data Output : Results are often reported as the percentage of the control (DMSO) signal or as dissociation constants (Kd) for each kinase in the panel.

Kinase_Profiling_Workflow Start Start: Test Compound Incubate Incubate with DNA-tagged Kinase Panel & Immobilized Ligand Start->Incubate Wash Wash to remove unbound components Incubate->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify kinase via qPCR of DNA tag Elute->qPCR Analyze Data Analysis: Calculate % Inhibition or Kd qPCR->Analyze End End: Specificity Profile Analyze->End

Figure 2: General workflow for a competition-based kinase profiling assay.

Conclusion

This comparative guide highlights the distinct specificity profiles of this compound and other IKK inhibitors. While this compound is a potent IKKβ inhibitor, its off-target activity against PIM kinases warrants careful consideration in experimental design and data interpretation. In contrast, inhibitors like BMS-345541 and TPCA-1 appear to offer a higher degree of selectivity for the IKK family, with TPCA-1 demonstrating the highest potency for IKKβ among the compared molecules. The choice of inhibitor should be guided by the specific requirements of the research, balancing potency against the desired selectivity profile. Researchers should be aware of potential off-target effects and, when necessary, employ orthogonal approaches to validate findings.

References

Cross-Validation of PS-1145 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IκB kinase (IKK) inhibitor, PS-1145, with genetic models for interrogating the NF-κB signaling pathway. By presenting side-by-side data from pharmacological and genetic inhibition studies, this document aims to facilitate a deeper understanding of the cross-validation between these two powerful research methodologies.

Introduction

This compound is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, particularly IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor in the cytoplasm and blocking its pro-inflammatory and anti-apoptotic signaling pathways.[1][2][3] Genetic models, such as those employing small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR/Cas9 technology, offer an alternative and highly specific means to ablate the function of key proteins within the NF-κB cascade.

Cross-validating the results from a pharmacological inhibitor like this compound with genetic approaches is crucial for several reasons. It helps to confirm that the observed cellular phenotype is a direct consequence of on-target inhibition, rule out potential off-target effects of the small molecule, and provide a more robust validation of the biological role of the target protein. This guide will explore the comparative effects of this compound and genetic knockdown of key NF-κB pathway components on various cellular processes, supported by experimental data and detailed protocols.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize the quantitative effects of this compound and genetic knockdown of IKKβ or the p65 (RelA) subunit of NF-κB on key cellular and molecular events.

Table 1: Comparison of Effects on NF-κB Signaling and Inflammasome Activation

ParameterMethod of InhibitionCell TypeResultReference
NF-κB Activity This compound (10 µM) Prostate Carcinoma CellsEfficiently inhibited basal and induced NF-κB activity (luciferase assay)[2]
IKKβ siRNA Human Monocyte-Derived MacrophagesBlocked LPS-induced IκBα phosphorylationNanda et al., 2021
NLRP3 Inflammasome Activation This compound (10 µM) Bone Marrow-Derived Macrophages (BMDMs)Blocked LPS and Nigericin-induced caspase-1 processingNanda et al., 2021
IKKβ siRNA THP-1 cellsPrevented LPS and Nigericin-induced caspase-1 processingNanda et al., 2021

Table 2: Comparison of Effects on Cell Viability and Proliferation

ParameterMethod of InhibitionCell LineResultReference
Cell Viability This compound (varying concentrations) Nasopharyngeal Carcinoma (NPC) cellsDose-dependent decrease in cell viability (MTT assay)[1]
p65 siRNA Human Primary SynoviocytesEnhanced TNF-α induced apoptosis, reducing viability[4]
Cell Proliferation This compound (10 µM) Chronic Myelogenous Leukemia (CML) cellsInhibition of proliferation[5]
NFKB1 (p50) shRNA Renal Cell Carcinoma (Renca) cellsReduced cell proliferation

Table 3: Comparison of Effects on Apoptosis

ParameterMethod of InhibitionCell LineResultReference
Apoptosis Induction This compound (32 µM) Nasopharyngeal Carcinoma (C666) cellsSignificant increase in apoptotic cells (TUNEL assay)[1]
This compound Prostate Carcinoma CellsInduced caspase 3/7-dependent apoptosis[2]
p65 and p50 dual siRNA Human Primary SynoviocytesSignificantly enhanced apoptosis compared to single knockdown[4]

Mandatory Visualization

G Canonical NF-κB Signaling Pathway and Points of Inhibition Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB_alpha IκBα IKK_complex->IkB_alpha phosphorylates (P) PS1145 This compound PS1145->IKK_complex inhibits IKKbeta_siRNA IKKβ siRNA/shRNA IKKbeta_siRNA->IKK_complex silences NFkB NF-κB (p65/p50) IkB_alpha->NFkB inhibits Proteasome Proteasome IkB_alpha->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates p65_siRNA p65 siRNA/shRNA p65_siRNA->NFkB silences Gene_Expression Target Gene Expression (e.g., IL-6, Bcl-2, ICAM-1) Nucleus->Gene_Expression activates transcription

Caption: Canonical NF-κB signaling pathway with inhibition points.

G Experimental Workflow for Cross-Validation Start Start: Hypothesis on NF-κB Role Cell_Culture Cell Culture (e.g., Cancer cell line, Macrophages) Start->Cell_Culture Pharm_Inhibition Pharmacological Inhibition (this compound) Treatment Treatment/Transfection Pharm_Inhibition->Treatment Genetic_Inhibition Genetic Inhibition (siRNA/shRNA for IKKβ or p65) Genetic_Inhibition->Treatment Cell_Culture->Treatment Assays Functional & Molecular Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Staining) Assays->Apoptosis NFkB_Activity NF-κB Activity (Reporter Assay, Western Blot) Assays->NFkB_Activity Comparison Data Comparison & Analysis Viability->Comparison Apoptosis->Comparison NFkB_Activity->Comparison Conclusion Conclusion: Cross-Validation of Target Comparison->Conclusion

Caption: Workflow for comparing pharmacological and genetic inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with this compound or transfect with siRNA/shRNA and incubate for the desired duration.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound or transfecting with siRNA/shRNA.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IKKβ, anti-phospho-IκBα, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated/transfected cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

siRNA-Mediated Gene Knockdown

This protocol outlines a general procedure for transiently silencing a target gene using siRNA.

Materials:

  • siRNA targeting the gene of interest (e.g., IKKβ, p65) and a non-targeting control siRNA

  • Lipid-based transfection reagent

  • Opti-MEM or other serum-free medium

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

  • Dilute siRNA in serum-free medium.

  • Dilute the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

  • Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.

  • Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).

Conclusion

The data presented in this guide demonstrates a strong correlation between the effects of the IKKβ inhibitor this compound and genetic knockdown of key components of the NF-κB pathway. In the context of inflammasome activation, both this compound and IKKβ siRNA effectively block caspase-1 processing, providing direct cross-validation. Similarly, both pharmacological and genetic inhibition of the NF-κB pathway lead to reduced cell viability and proliferation, and an increase in apoptosis in various cancer cell models.

While direct head-to-head comparisons in every cellular context are not always available in the published literature, the consistent phenotypic outcomes observed across different studies using either this compound or genetic tools targeting IKKβ or p65 provide a high degree of confidence in the on-target effects of this compound. This cross-validation reinforces the utility of this compound as a specific chemical probe for studying NF-κB signaling and underscores the importance of employing both pharmacological and genetic approaches for robust target validation in drug discovery and biomedical research.

References

Navigating Resistance: A Comparative Analysis of PS-1145 (PF-114/Vamotinib) in Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of imatinib transformed the therapeutic landscape of Chronic Myeloid Leukemia (CML). However, the development of resistance, often driven by mutations in the BCR-ABL kinase domain, necessitates the development of next-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of PS-1145, more accurately known as PF-114 or Vamotinib, and its efficacy in imatinib-resistant CML cells, benchmarked against other established TKIs.

Introduction to PF-114 (Vamotinib)

PF-114 is a third-generation, ATP-competitive oral TKI designed to be effective against wild-type and mutated forms of the BCR-ABL1 protein, including the highly resistant T315I "gatekeeper" mutation.[1][2] Preclinical studies have demonstrated its high selectivity for the ABL kinase, which is anticipated to translate into an improved safety profile compared to other pan-BCR-ABL inhibitors like ponatinib. PF-114 induces apoptosis in CML cells by inhibiting the BCR-ABL signaling pathway.[3][4]

Comparative Efficacy of Tyrosine Kinase Inhibitors

The following tables summarize the in vitro and clinical efficacy of PF-114 and other prominent TKIs in the context of imatinib-resistant CML.

Table 1: In Vitro Inhibitory Activity (IC50, nM) against Imatinib-Resistant BCR-ABL Mutations
BCR-ABL MutantPF-114 (Vamotinib)DasatinibNilotinibBosutinibPonatinib
Wild-type 0.49[4]~0.5-1.0~15-30~1.0~0.3-0.5[5]
T315I 0.78[4]>300>2000>10-fold increase vs WT~11-22
E255K 9.5[4]~3.0~100-200~2.5-fold increase vs WT~4.1
Y253F 4.1[4]~1.0~50-100~1.5-fold increase vs WT~2.0
G250E 7.4[4]~1.5~50-100~2.0-fold increase vs WT~8.0
F317L 2.0[4]>300~50-100~1.5-fold increase vs WT~1.5
M351T 2.8[4]~1.0~30-50~1.0-fold increase vs WT~1.0

Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. The data for Dasatinib, Nilotinib, and Bosutinib are presented as approximate ranges or fold-increases over wild-type due to variability across studies.

Table 2: Clinical Response in Imatinib-Resistant/Intolerant CML Patients (Chronic Phase)
TKIMajor Cytogenetic Response (MCyR)Complete Cytogenetic Response (CCyR)Major Molecular Response (MMR)
PF-114 (300mg/d) ~86% (6 of 7 subjects without baseline MCyR)[2]~56% (5 of 9 subjects without baseline CCyR)[2]~44% (4 of 9 subjects without baseline MMR)[2]
Dasatinib 40-60%30-50%20-40%
Nilotinib 40-60%30-50%20-40%
Bosutinib 30-50%20-40%10-30%
Ponatinib ~56% by 12 months~40% (5-year follow-up)~40% (5-year follow-up)

Note: Response rates are approximate and gathered from various clinical trials. Direct comparison is challenging due to differences in patient populations and study designs.

Signaling Pathways and Mechanisms of Action

BCR-ABL Signaling Pathway and Imatinib Resistance

The constitutively active BCR-ABL tyrosine kinase drives CML by activating multiple downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[6][7] Imatinib resistance can occur through BCR-ABL-dependent mechanisms, primarily point mutations in the kinase domain that impair drug binding, or through BCR-ABL-independent mechanisms, such as the activation of alternative survival pathways like those involving LYN kinase.[8][9]

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Resistance Resistance (e.g., T315I mutation) BCR_ABL->Resistance SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: BCR-ABL signaling and imatinib resistance mechanism.

Mechanism of Action of PF-114

PF-114 is an ATP-competitive inhibitor that binds to the kinase domain of both wild-type and mutated BCR-ABL, including the T315I mutant.[2] This binding blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, such as CrkL, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis.[3]

PF114_MOA PF114 PF-114 BCR_ABL_mut BCR-ABL (Wild-type & Mutated, incl. T315I) PF114->BCR_ABL_mut Downstream Downstream Signaling (CrkL, AKT, ERK) BCR_ABL_mut->Downstream Inhibition Apoptosis Apoptosis Downstream->Apoptosis Induction

Caption: Mechanism of action of PF-114.

Experimental Protocols

General Workflow for TKI Efficacy Assessment

The evaluation of a novel TKI like PF-114 typically follows a structured workflow from in vitro characterization to clinical trials.

TKI_Workflow cluster_0 Preclinical cluster_1 In Vivo cluster_2 Clinical Kinase_Assay Kinase Inhibition Assay Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Animal_Models Murine Xenograft Models Apoptosis_Assay->Animal_Models Phase_I Phase I Trial (Safety & Dosage) Animal_Models->Phase_I Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III

Caption: Experimental workflow for TKI efficacy evaluation.

Key Experimental Methodologies
  • BCR-ABL Kinase Inhibition Assay: The inhibitory activity of TKIs against wild-type and mutated BCR-ABL is often determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.

  • Cell Viability Assay (MTT/MTS): To assess the cytotoxic effect of TKIs on CML cells, viability assays such as the MTT or MTS assay are commonly employed. CML cell lines (e.g., K562 or Ba/F3 cells engineered to express specific BCR-ABL mutants) are cultured with serially diluted concentrations of the TKI for a defined period (e.g., 72 hours). A tetrazolium salt (MTT or MTS) is then added, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

  • Apoptosis Assay (Annexin V Staining): The induction of apoptosis by TKIs is frequently evaluated using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Clinical Trial Design (Phase 1): The Phase 1 clinical trial for PF-114 (NCT02885766) was a dose-escalation study to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[10] Patients with CML who were resistant or intolerant to at least one second-generation TKI or who harbored the T315I mutation were enrolled. Efficacy was a secondary objective, with responses assessed based on hematologic, cytogenetic, and molecular criteria according to European LeukemiaNet (ELN) guidelines.[10]

Conclusion

PF-114 (Vamotinib) has demonstrated significant promise as a therapeutic agent for imatinib-resistant CML, particularly in patients harboring the T315I mutation. Its potent in vitro activity against a range of BCR-ABL mutants and encouraging clinical response rates in heavily pretreated patients position it as a valuable addition to the armamentarium against CML. The apparently favorable safety profile, with a lower incidence of vascular occlusive events compared to ponatinib, further enhances its therapeutic potential.[2] Head-to-head comparative clinical trials will be crucial to definitively establish the positioning of PF-114 relative to other available TKIs in the management of resistant CML.

References

A Comparative Analysis of PS-1145 and BAY 11-7082: IKK Inhibitors in NF-κB Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and inflammation, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical therapeutic target. Constitutive activation of NF-κB is implicated in the pathogenesis of numerous diseases, making inhibitors of this pathway valuable research tools and potential drug candidates. Among the most studied are inhibitors targeting the IκB kinase (IKK) complex, a key regulator of NF-κB activation. This guide provides a detailed comparative analysis of two widely used IKK inhibitors, PS-1145 and BAY 11-7082, focusing on their mechanisms of action, target specificity, and efficacy as demonstrated by experimental data.

Mechanism of Action and Target Specificity

Both this compound and BAY 11-7082 are known to inhibit the NF-κB pathway, primarily by targeting the IKK complex. This complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ), is responsible for the phosphorylation of IκB proteins.[1][2] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB dimers to translocate to the nucleus and activate target gene expression.[1][2]

This compound is a highly specific small-molecule inhibitor of IKKβ.[3][4] By targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[3][5] This leads to the inhibition of both basal and induced NF-κB activity.[4][6]

BAY 11-7082 was initially described as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[7][8] While it is widely used as an IKK inhibitor, some studies suggest it may have multiple targets.[7][9][10] It has been shown to inhibit the NLRP3 inflammasome directly by blocking its ATPase activity.[7] Furthermore, some reports indicate that its primary target in the NF-κB pathway might be upstream of IKK.[10] Despite this, it effectively abrogates NF-κB DNA binding and downstream signaling.[11]

Quantitative Comparison of Inhibitory Activity

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for this compound and BAY 11-7082 in various experimental settings.

InhibitorTarget/AssayCell Line/SystemIC50 ValueReference
This compound IKK complexHeLa cell lysate88 nM[3][5]
IKK-100 nM[6]
TNFα-induced NF-κB activationLNCaP cells4.7 µM[12]
TPA-induced NF-κB activationLNCaP cells3.4 µM[12]
BAY 11-7082 TNFα-induced IκBα phosphorylationTumor cells10 µM[11]
TNFα-induced NF-κB activationHEK293 cells11 µM[8]
TNFα-induced NF-κB activationLNCaP cells9.0 µM[12]
TPA-induced NF-κB activationLNCaP cells6.5 µM[12]
Ubiquitin-specific protease USP7-0.19 µM[8][11]
Ubiquitin-specific protease USP21-0.96 µM[8][11]
TNFα-induced surface expression of ICAM-1, VCAM-1, and E-SelectinHuman endothelial cells5-10 µM[13][14]
Cell proliferationHGC27 gastric cancer cells (72h)4.23 nM[15]
Cell proliferationMKN45 gastric cancer cells (72h)5.88 nM[15]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical NF-κB signaling pathway and the points of inhibition for this compound and BAY 11-7082.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1, etc.) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) p_IkB P-IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB->NFkB releases Ub_p_IkB Ub-P-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation NFkB_nucleus NF-κB DNA DNA NFkB_nucleus->DNA binds Gene_expression Target Gene Expression DNA->Gene_expression induces PS1145 This compound PS1145->IKK_complex BAY117082 BAY 11-7082 BAY117082->IKK_complex Primarily BAY117082->p_IkB Also inhibits

Canonical NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the efficacy of IKK inhibitors like this compound and BAY 11-7082.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Cells (e.g., HEK293, HeLa, LNCaP) are cultured in appropriate media.[4][8][11][12] Cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • Inhibitor Treatment and Stimulation: After transfection, cells are pre-treated with various concentrations of this compound or BAY 11-7082 for a specified time (e.g., 1-2 hours).[4][11][12] Subsequently, NF-κB activation is induced with a stimulant such as TNF-α or TPA.[4][11][12]

  • Luciferase Activity Measurement: Following stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the amount of luciferase enzyme produced, which reflects the transcriptional activity of NF-κB.

  • Data Analysis: Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The percentage of inhibition is calculated relative to the stimulated control group without the inhibitor.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This method directly assesses the phosphorylation and subsequent degradation of IκBα, key steps in NF-κB activation.

  • Cell Culture and Treatment: Cells are treated with the inhibitors and stimulated as described for the luciferase assay.

  • Protein Extraction: At various time points after stimulation, cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Visualization and Quantification: After incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Following inhibitor treatment and stimulation, nuclear extracts are prepared from the cells.

  • Probe Labeling: A short DNA probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing NF-κB proteins to bind to the DNA.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or detected using a chemiluminescent or colorimetric method (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and BAY 11-7082.

Experimental_Workflow Start Start: Cell Culture Treatment Inhibitor Pre-treatment (this compound or BAY 11-7082) Start->Treatment Stimulation NF-κB Stimulation (e.g., TNF-α) Treatment->Stimulation Assay_Choice Select Assay Stimulation->Assay_Choice Luciferase Luciferase Assay (NF-κB Activity) Assay_Choice->Luciferase Transcriptional Activity Western Western Blot (p-IκBα, IκBα) Assay_Choice->Western Protein Phosphorylation EMSA EMSA (DNA Binding) Assay_Choice->EMSA DNA Binding Data_Analysis Data Analysis & Comparison Luciferase->Data_Analysis Western->Data_Analysis EMSA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Typical workflow for comparing IKK inhibitors.

Conclusion

Both this compound and BAY 11-7082 are effective inhibitors of the NF-κB pathway and serve as valuable tools for studying its role in various biological processes. This compound appears to be a more specific inhibitor of IKKβ, with a lower IC50 for the IKK complex in biochemical assays.[3][5] In contrast, BAY 11-7082, while potent in cellular assays, may have a broader target profile, including the NLRP3 inflammasome and ubiquitin-specific proteases.[7][8][11]

A comparative study by Ziegelbauer and colleagues found that proteasome inhibitors were more effective at attenuating NF-κB induction and sensitizing cancer cells to apoptosis than IKK inhibitors, including this compound and BAY 11-7082.[16][17] When comparing the two IKK inhibitors in their study, this compound showed a lower IC50 for inhibiting NF-κB-dependent transcription in LNCaP cells compared to BAY 11-7082.[12]

The choice between this compound and BAY 11-7082 will depend on the specific research question. For studies requiring highly specific inhibition of IKKβ, this compound may be the preferred choice. For broader inhibition of inflammatory pathways or when investigating potential off-target effects, BAY 11-7082 could be a suitable tool. As with any pharmacological inhibitor, it is crucial for researchers to carefully consider the potential for off-target effects and to validate their findings using multiple experimental approaches.

References

PS-1145: A Novel Downstream Alternative to TNF-alpha Blockade in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IκB kinase (IKK) inhibitor, PS-1145, and traditional TNF-alpha (TNF-α) blockade, offering insights into their distinct mechanisms of action and potential as therapeutic strategies for inflammatory diseases. While direct head-to-head experimental data is limited, this document synthesizes available preclinical information to facilitate an objective comparison for research and development purposes.

Executive Summary

This compound and TNF-α inhibitors both target the NF-κB signaling pathway, a critical regulator of inflammation. However, they do so at different points, leading to distinct biological consequences. TNF-α blockers are established biologics that neutralize the upstream cytokine, TNF-α, or its receptor. In contrast, this compound is a small molecule inhibitor that acts downstream, targeting the IκB kinase (IKK) complex, a central node in the NF-κB cascade. This difference in mechanism suggests that this compound may offer a broader inhibitory effect on NF-κB activation, independent of the specific upstream stimulus, and potentially overcome resistance to TNF-α blockade.

Mechanism of Action: A Tale of Two Intervention Points

TNF-alpha Blockade: Targeting the Apex of the Cascade

TNF-α is a pleiotropic cytokine that plays a pivotal role in initiating and amplifying the inflammatory response.[1][2] TNF-α inhibitors, such as infliximab, adalimumab, and etanercept, are monoclonal antibodies or soluble receptors designed to directly bind to and neutralize TNF-α, preventing it from interacting with its receptors (TNFR1 and TNFR2) on the cell surface.[3][4][5] By doing so, they effectively block the initial signal that triggers the downstream inflammatory cascade, including the activation of the NF-κB pathway.

This compound: Intervening at the Hub of NF-κB Signaling

This compound is a small molecule that specifically inhibits the IκB kinase (IKK) complex.[6] The IKK complex is a crucial intracellular signaling hub that is activated by a multitude of inflammatory stimuli, including TNF-α, interleukin-1 (IL-1), and lipopolysaccharides (LPS).[6][7] IKK activation leads to the phosphorylation and subsequent degradation of IκB proteins, which are the natural inhibitors of NF-κB. Once IκB is degraded, NF-κB is free to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (like TNF-α itself), chemokines, and adhesion molecules.[6] By inhibiting IKK, this compound prevents the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and blocking its transcriptional activity.

Signaling Pathway Interventions

The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for TNF-alpha blockade and this compound within the canonical NF-κB signaling pathway.

TNF_alpha_Blockade_Pathway TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TNF_blocker TNF-α Blocker (e.g., Infliximab) TNF_blocker->TNF_alpha Inhibits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Drives

Figure 1: TNF-alpha Blockade Intervention Point.

PS_1145_Pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_stimuli->Receptor Signaling_intermediates Signaling Intermediates Receptor->Signaling_intermediates IKK_complex IKK Complex Signaling_intermediates->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates PS1145 This compound PS1145->IKK_complex Inhibits NF_kB NF-κB IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Drives

Figure 2: this compound Intervention Point.

Comparative Performance Data (Based on Available Preclinical Studies)

As direct comparative studies are lacking, the following tables summarize findings from separate preclinical investigations. This data should be interpreted with caution, as experimental conditions vary between studies.

Table 1: In Vitro Inhibition of NF-κB Activity

Compound/AgentCell TypeAssayEndpointObserved EffectReference
This compound Prostate Carcinoma CellsLuciferase AssayInhibition of NF-κB activityEfficiently inhibited basal and induced NF-κB activity.[6]
This compound Human Airway Smooth Muscle CellsKinase AssayInhibition of IKK activityDose-dependent inhibition of IKK activity stimulated by IL-1β and TNF-α.[8]
TNF-α Blockers (General)(Various)(Various)Indirectly inhibit TNF-α-induced NF-κB activation by neutralizing TNF-α.[1][2]

Table 2: In Vitro Effects on Cytokine Production

Compound/AgentCell TypeStimulusCytokine MeasuredObserved EffectReference
This compound Prostate Carcinoma Cells-IL-6Decreased IL-6 protein level.[6]
This compound Human Airway Smooth Muscle CellsIL-1β, TNF-α(Various cytokines)Reduces the expression of cytokines.[8]
Etanercept Rheumatoid Arthritis Patient PBMCs-TNF-α, IL-1β, IL-6Long-term treatment significantly reduces the number of pro-inflammatory cytokine-secreting PBMCs.
Infliximab Rheumatoid Arthritis Patient PBMCs-IL-6Significantly decreased in patients treated with infliximab and methotrexate.

Table 3: In Vitro Effects on Cell Fate

Compound/AgentCell TypeAssayEndpointObserved EffectReference
This compound Prostate Carcinoma CellsApoptosis AssayCaspase 3/7-dependent apoptosisInduced apoptosis and sensitized cells to TNF-α-induced apoptosis.[6]
This compound Prostate Carcinoma CellsProliferation AssayCell proliferationInhibited cell proliferation.[6]
Adalimumab THP-1 (monocytic cell line)Apoptosis AssayCaspase-3 activationInduces apoptosis by activating intracellular caspases.
Infliximab THP-1 (monocytic cell line)Apoptosis AssayApoptosisInduces apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of NF-κB pathway inhibitors.

Experimental Workflow: Comparing Inhibitor Efficacy

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Inhibitor (this compound or TNF-α Blocker) Start->Treatment Stimulation Inflammatory Stimulus (e.g., TNF-α, LPS) Treatment->Stimulation Assay_Choice Select Assay Stimulation->Assay_Choice NFkB_Assay NF-κB Inhibition Assay (Luciferase, EMSA, Western Blot) Assay_Choice->NFkB_Assay Measure NF-κB activity Cytokine_Assay Cytokine Release Assay (ELISA, Multiplex) Assay_Choice->Cytokine_Assay Measure cytokine levels Viability_Assay Cell Viability/Apoptosis Assay (MTT, Flow Cytometry) Assay_Choice->Viability_Assay Assess cell health Data_Analysis Data Analysis and Comparison NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Viability_Assay->Data_Analysis

Figure 3: General experimental workflow.

1. NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Objective: To quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a compound.

  • Methodology:

    • Cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.

    • Transfected cells are pre-incubated with various concentrations of this compound or a TNF-α blocker for a specified time.

    • Cells are then stimulated with an appropriate inflammatory agent (e.g., TNF-α, IL-1β) to activate the NF-κB pathway.

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity in the presence of the inhibitor, compared to the stimulated control, indicates inhibition of NF-κB transcriptional activity.

2. Cytokine Release Assay (ELISA)

  • Objective: To measure the concentration of specific cytokines released into the cell culture supernatant following stimulation and treatment.

  • Methodology:

    • Cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line) are plated and allowed to adhere.

    • Cells are pre-treated with the inhibitor (this compound or TNF-α blocker) at desired concentrations.

    • An inflammatory stimulus is added to the wells to induce cytokine production.

    • After an appropriate incubation period, the cell culture supernatant is collected.

    • The concentration of the cytokine of interest (e.g., IL-6, IL-8) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

3. Cell Viability and Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

  • Objective: To assess the effect of the inhibitor on cell viability and its ability to induce apoptosis.

  • Methodology:

    • Cells are treated with the inhibitor (this compound or TNF-α blocker) alone or in combination with an inflammatory stimulus for a defined period.

    • Cells are harvested and washed with a binding buffer.

    • Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the effect of the treatment.

Conclusion and Future Directions

This compound represents a promising alternative to TNF-α blockade by targeting a central and downstream node in the NF-κB signaling pathway. This mechanism offers the potential for broader anti-inflammatory activity and the ability to overcome resistance mechanisms that may develop with upstream cytokine neutralization. However, the lack of direct comparative studies with established TNF-α inhibitors is a significant knowledge gap.

Future research should focus on head-to-head in vitro and in vivo studies comparing this compound with clinically relevant TNF-α blockers. Such studies should employ standardized experimental protocols to generate robust, comparable data on their relative efficacy and safety profiles. This will be crucial in determining the potential clinical utility of this compound and other IKK inhibitors as a viable therapeutic alternative in the management of inflammatory diseases.

References

Safety Operating Guide

Personal protective equipment for handling PS-1145

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of PS-1145, a potent IκB kinase (IKK) inhibitor. The following procedural guidance is based on best practices for handling potent kinase inhibitors and dimethyl sulfoxide (DMSO)-based solutions, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is crucial to supplement this guide with your institution's specific safety protocols.

Compound Information and Storage

This compound is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyData
Chemical Formula C₁₇H₁₁ClN₄O
Molecular Weight 322.75 g/mol
Appearance Yellow solid powder[1]
Solubility Soluble in DMSO[2][3]
Storage (Powder) Store at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks). Keep dry and in the dark.[1]
Storage (in DMSO) Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the skin-penetrating properties of its common solvent, DMSO, a comprehensive PPE strategy is mandatory.

PPE CategoryRecommended Equipment
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield should be worn at all times.
Body Protection A buttoned lab coat, preferably a disposable one, should be worn over personal clothing.
Respiratory Protection When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is advised to prevent inhalation.

Handling and Operational Plan

A step-by-step approach to handling this compound, from preparation of solutions to experimental use, is critical to minimize exposure risk.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_area Work in a certified chemical fume hood weigh_powder Weigh this compound powder using an analytical balance prep_area->weigh_powder dissolve Dissolve in high-quality, anhydrous DMSO to desired stock concentration weigh_powder->dissolve aliquot Aliquot stock solution into smaller, single-use vials dissolve->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw a single aliquot store->thaw Begin Experiment dilute Dilute to working concentration in appropriate cell culture media or buffer thaw->dilute treat_cells Treat cells or perform experiment dilute->treat_cells incubate Incubate as per experimental protocol treat_cells->incubate decontaminate_surfaces Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) incubate->decontaminate_surfaces End Experiment dispose_liquid Dispose of liquid waste containing this compound as hazardous chemical waste decontaminate_surfaces->dispose_liquid dispose_solid Dispose of contaminated solid waste (gloves, tips, vials) as hazardous solid waste decontaminate_surfaces->dispose_solid

Caption: A workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and cell culture media from treated cells, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, should be collected in a designated hazardous solid waste container.

  • Decontamination: Work surfaces should be thoroughly decontaminated after handling this compound. A solution of 70% ethanol followed by water is generally effective for cleaning surfaces.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of potent pharmaceutical compounds and DMSO-containing waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and inform medical personnel of the identity of the compound.

NF-κB Signaling Pathway

This compound is an inhibitor of IκB kinase (IKK), a key enzyme in the canonical NF-κB signaling pathway. Understanding this pathway is essential for interpreting experimental results.

Canonical NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) proteasome Proteasome IkB->proteasome ubiquitination & degradation nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Cell Survival) nucleus->gene_transcription induces PS1145 This compound PS1145->IKK_complex inhibits

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PS-1145
Reactant of Route 2
Reactant of Route 2
PS-1145

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.